The biosynthesis of RA relies on a well-orchestrated sequence of enzymatic reactions. The key enzymes, their functions, and regulatory insights are summarized in the table below.
| Enzyme (Abbreviation) | EC Number | Function in RA Pathway | Key Characteristics & Regulatory Notes |
|---|---|---|---|
| Phenylalanine Ammonia-Lyase (PAL) | EC 4.3.1.5 | The entry-point enzyme for the phenylpropanoid pathway; deaminates L-phenylalanine to form cinnamic acid [1] [2]. | A key regulatory point; expression is spatially and temporally controlled and can be induced by elicitors like methyl jasmonate and graphene/silver nanocomposites [3] [1]. |
| Cinnamate 4-Hydroxylase (C4H) | EC 1.14.13.11 | Hydroxylates cinnamic acid to form 4-coumaric acid [4]. | A cytochrome P450 monooxygenase that operates in the early phenylpropanoid steps [1] [5]. |
| 4-Coumarate:CoA Ligase (4CL) | EC 6.2.1.12 | Activates 4-coumaric acid to its CoA ester, 4-coumaroyl-CoA [4]. | Prepares the caffeic acid precursor for esterification [2]. |
| Tyrosine Aminotransferase (TAT) | EC 2.6.1.5 | The entry-point enzyme for the tyrosine-derived pathway; transaminates L-tyrosine to form 4-hydroxyphenylpyruvate (4-HPP) [6] [4]. | Biochemical characterization confirms its crucial role and preference for L-tyrosine. Its expression strongly correlates with increased RA accumulation [3] [6]. |
| Hydroxyphenylpyruvate Reductase (HPPR) | Not specified in sources | Reduces 4-HPP to 4-hydroxyphenyllactate [4]. | Commits the tyrosine-derived carbon skeleton toward RA biosynthesis. |
| This compound Synthase (RAS) | Not specified in sources | The central conjugating enzyme; catalyzes the ester bond formation between caffeoyl-CoA and 3,4-dihydroxyphenyllactate (DHPL) to form RA [5]. | Elicitation and metabolic engineering key targets for increasing RA yield [3] [1]. |
To study and manipulate the RA pathway, several well-established experimental methodologies are employed. Key approaches include:
Gene Expression Analysis via qRT-PCR: This is a fundamental protocol for quantifying changes in the expression of RA biosynthetic genes. The process involves:
Elicitation Treatments: Applying abiotic or biotic elicitors to trigger the plant's defense responses and upregulate secondary metabolite pathways.
Metabolic Engineering via Hairy Root Cultures: This is a powerful tool for producing RA and validating gene function.
Biochemical Characterization of Enzymes: To confirm the function of a putative enzyme like TAT.
The regulatory and metabolic network controlling RA biosynthesis is complex. System biology approaches and synthetic biology are at the forefront of unlocking higher yields, as shown in this network analysis:
Key factors and strategies for enhancing this compound production. Green nodes are core pathway enzymes; red nodes are regulatory factors.
Rosmarinic acid is biosynthesized in plants through two parallel metabolic branches originating from L-phenylalanine and L-tyrosine, which converge through the action of a key enzyme, this compound synthase (RAS) [1] [2]. This pathway has evolved independently in different plant families, such as Lamiaceae and Boraginaceae [3].
The diagram below illustrates the key enzymatic steps in the biosynthesis of this compound.
Figure 1: The biosynthetic pathway of this compound, showing the convergence of the L-phenylalanine and L-tyrosine branches. Key enzymes are abbreviated and explained in the key.
This compound exhibits a wide spectrum of biological activities, underpinned by its antioxidant chemistry and ability to modulate key cellular signaling pathways [1].
RA possesses two catechol moieties in its structure, which are excellent hydrogen atom donors, allowing it to effectively neutralize free radicals [4]. Its anti-inflammatory effects are often linked to the inhibition of key signaling pathways like NF-κB [5].
Research highlights RA's potential in managing gastrointestinal cancers and conditions like ulcerative colitis. A 2025 study elucidated a novel mechanism for its protective effects in colitis [6].
The diagram below illustrates the molecular pathway through which this compound improves intestinal barrier integrity.
Figure 2: this compound protects the intestinal barrier by inhibiting the PI3K/AKT pathway and enhancing Nrf2-mediated tight junction protein expression [6].
Furthermore, RA shows promise in combating various gastrointestinal cancers through multiple mechanisms [7]. The table below summarizes its key anti-cancer activities.
| Activity | Proposed Mechanism of Action |
|---|---|
| Anti-proliferative | Induces cell cycle arrest and inhibits proliferation in liver cancer (HepG2) and colon carcinoma (Ls174-T) cells [7] [5]. |
| Anti-invasive & Anti-metastatic | Inhibits migration, adhesion, and invasion of human colon carcinoma cells; suppresses matrix metalloproteinase-9 (MMP-9) activity in gastric adenocarcinoma [7] [4]. |
| Chemopreventive | Acts as a scavenger of the carcinogenic aflatoxin B1 metabolite (AFBO), preventing DNA adduct formation and reducing genotoxicity in HepG2 cells [4]. |
| Chemosensitizing & Protective | Reverses cancer resistance to first-line chemotherapeutics and protects against chemotherapy- and radiotherapy-induced toxicity [7]. |
RA and its esterified derivatives (e.g., methyl and propyl rosmarinate) demonstrate antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. Esterification can significantly enhance this activity [8].
For researchers aiming to work with this compound, here are key methodologies from recent studies.
This protocol describes an efficient method to obtain high-purity RA from a water-soluble rosemary extract [8].
Esterification can enhance RA's biological activity and modify its physicochemical properties [8].
The disk diffusion method is a standard way to evaluate antimicrobial activity [8].
Research on this compound is rapidly advancing, with several promising and novel areas of investigation.
Rosmarinic acid (RA) is a valuable polyphenolic compound with demonstrated multi-target biological activities that has gained significant attention in pharmaceutical and nutraceutical research. This caffeic acid ester, first isolated from Rosmarinus officinalis L., is widely distributed throughout the plant kingdom but reaches particularly high concentrations in the Lamiaceae family, especially the Nepetoideae subfamily. RA exhibits a broad spectrum of therapeutic properties including potent antioxidant, anti-inflammatory, antimicrobial, neuroprotective, and anti-cancer activities, supported by numerous in vitro and in vivo studies. The compound's complex biosynthesis from tyrosine and phenylalanine precursors involves eight enzymatic steps, presenting opportunities for biotechnological optimization. Current research focuses on overcoming RA's bioavailability limitations and developing efficient extraction protocols to enhance its pharmaceutical application. This comprehensive technical guide provides researchers and drug development professionals with detailed experimental methodologies, quantitative distribution data across Lamiaceae species, and mechanistic insights into RA's therapeutic potential, supporting future research and development efforts in natural product-based drug discovery.
This compound serves as an important chemotaxonomic marker for the Lamiaceae family, particularly the Nepetoideae subfamily, though it also appears in Boraginaceae, Apiaceae, and other plant families [1]. Within Lamiaceae, RA distribution shows significant interspecies variability and chemotypic variations influenced by genetic factors, environmental conditions, and extraction methodologies. The compound's presence has been confirmed in over 160 plant species, with the genus Salvia representing the largest source with 20 documented species containing RA [1].
Recent comparative studies have quantified RA content across multiple Lamiaceae species, revealing substantial variations that inform source selection for research and commercial applications:
Table 1: this compound Content in Various Lamiaceae Species
| Plant Species | RA Content (mg/g dried plant) | Plant Part Analyzed | Reference |
|---|---|---|---|
| Origanum vulgare | 12.40 | Aerial parts | [2] |
| Mentha spicata | 58.50 | Aerial parts | [3] |
| Melissa officinalis | 9.10 | Leaves | [3] |
| Salvia officinalis | 14.60 | Leaves | [3] |
| Rosmarinus officinalis | 1.33-7.20 | Leaves | [2] [3] |
| Thymus citriodorous | 10.30 | Aerial parts | [3] |
| Perovskia artemisoides | 9.70 | Aerial parts | [3] |
| Lepechinia meyenii | 46.10 | Aerial parts | [4] |
| Lepechinia floribunda | 14.30 | Aerial parts | [4] |
| Ocimum basilicum | Variable (method-dependent) | Leaves | [5] |
Notably, research indicates that Mentha spicata (spearmint) possesses the highest RA concentration among tested species, making it a potentially superior alternative to the traditionally used Rosmarinus officinalis (rosemary) for commercial extraction [3]. This quantitative variability extends to different accessions of the same species, with bioclimatic factors including temperature serving as biogenetic factors leading to chemical differentiation among populations [6]. Further intraspecies variation has been documented in Peruvian Lepechinia species, which demonstrate significantly higher RA content compared to other Lamiaceae genera including Salvia, Minthostachys, Clinopodium, and Hedeoma [4]. These quantitative differences highlight the importance of careful species selection and standardization for consistent research and product development outcomes.
Efficient extraction of this compound requires careful optimization of parameters including extraction technique, solvent composition, temperature, and time to maximize recovery while maintaining compound stability. Comparative studies have demonstrated that acidified aqueous ethanol (EtOH-H₂O-HCl, 70:29:1, v/v/v) significantly enhances RA recovery compared to other solvent systems due to improved compound solubility and stability [7]. The following optimized protocols have been validated for various extraction techniques:
For sample preparation prior to analysis, the optimized protocol involves:
This triple extraction protocol ensures >95% recovery of this compound from plant matrices, with the acidic conditions stabilizing the phenolic compounds during processing.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) represents the gold standard for RA quantification. The validated method employs:
This method achieves excellent separation with RA retention time of approximately 11.16 minutes and high linearity (R² = 0.9983) in the concentration range of 1-150 μg/ml.
Recent advances in hyperspectral imaging (HSI) coupled with ensemble learning algorithms enable non-destructive RA quantification in living plants, offering significant advantages for quality control during cultivation:
This non-destructive approach allows real-time monitoring of RA distribution in intact plants, enabling selective harvesting of high-potency material and dynamic optimization of cultivation conditions to enhance RA production.
The biosynthesis of this compound represents a convergent metabolic pathway that integrates elements from both the shikimate and phenylpropanoid pathways, utilizing L-tyrosine and L-phenylalanine as primary precursors [8] [9]. This complex enzymatic process involves at least eight distinct reactions catalyzed by specific enzymes, with the pathway first fully elucidated in Coleus blumei cell suspensions [8].
The following diagram illustrates the complete biosynthetic pathway of this compound:
Biosynthetic pathway of this compound showing the convergent routes from L-phenylalanine and L-tyrosine precursors, with key enzymatic transformations.
The pathway begins with two parallel biochemical routes that converge to form the final RA structure:
Phenylalanine-derived arm: L-Phenylalanine undergoes deamination by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, followed by hydroxylation via cinnamate 4-hydroxylase (C4H) to yield 4-coumaric acid. This intermediate is then activated by 4-coumarate-CoA ligase (4CL) to form 4-coumaroyl-CoA [9].
Tyrosine-derived arm: L-Tyrosine is transaminated by tyrosine aminotransferase (TAT) to form 4-hydroxyphenylpyruvic acid, which is subsequently reduced by hydroxyphenylpyruvate reductase (HPPR) using NADPH as a cofactor to yield 4-hydroxyphenyllactic acid [8].
The final steps involve the esterification of these two intermediates by This compound synthase (RAS) to form 4-coumaroyl-4'-hydroxyphenyllactate, followed by hydroxylation at the 3- and 3'-positions of both aromatic rings by cytochrome P450 monooxygenases to yield the final this compound structure [8] [9]. This sophisticated biosynthetic machinery enables plants to produce RA in response to various environmental stimuli and has been targeted for metabolic engineering approaches to enhance production.
This compound demonstrates a remarkable spectrum of biological activities with therapeutic relevance across multiple disease models. Its pleiotropic mechanisms involve modulation of enzymatic activity, receptor signaling, and gene expression, positioning RA as a promising multi-target therapeutic agent.
Table 2: Documented Pharmacological Activities of this compound
| Pharmacological Activity | Proposed Mechanisms | Experimental Models | Effective Concentrations/Doses |
|---|---|---|---|
| Anti-inflammatory | Inhibition of COX-2, LOX, NO production; Reduction of pro-inflammatory cytokines | LPS-induced inflammation models | 10-100 μM (in vitro); 5-20 mg/kg (in vivo) |
| Antioxidant | Free radical scavenging; Enhanced endogenous antioxidant enzymes; Lipid peroxidation inhibition | DPPH assay; H₂O₂-induced oxidative stress | IC₅₀ 1.2-5.3 μM (DPPH) |
| Neuroprotective | Reduction of β-amyloid toxicity; Inhibition of acetylcholinesterase; Anti-apoptotic effects | Alzheimer's disease models; Scopolamine-induced memory impairment | 10-50 mg/kg (animal studies) |
| Anticancer | Induction of apoptosis; Cell cycle arrest; Inhibition of MMP-2 | Breast cancer, hepatoma, colon cancer cell lines | IC₅₀ 50-200 μM (varies by cell type) |
| Antimicrobial | Membrane disruption; Inhibition of HIV-1 integrase (IC₅₀ = 4 μM) | Bacterial strains; HSV-1, HIV-1 | MIC 50-500 μg/ml (bacteria) |
| Antidiabetic | Aldose reductase inhibition (IC₅₀ = 3.91 μM); α-Glucosidase inhibition | Streptozotocin-induced diabetic models | 10-25 mg/kg (animal studies) |
The molecular mechanisms underlying RA's diverse pharmacological activities involve complex interactions with cellular signaling pathways:
Comprehensive overview of this compound's multifaceted pharmacological mechanisms, highlighting key molecular targets and pathways.
Clinical evidence supporting RA's therapeutic potential is emerging, with several human studies demonstrating benefits:
These clinical findings, combined with extensive preclinical data, underscore RA's translational potential while highlighting the need for further well-designed human trials to establish optimal dosing regimens and therapeutic applications.
Despite significant advances in understanding this compound's chemistry and biological activities, several research challenges must be addressed to fully realize its therapeutic potential. The compound's limited bioavailability and rapid metabolism represent major obstacles for clinical development, necessitating innovative formulation strategies such as nanoencapsulation, phospholipid complexes, or prodrug approaches [8]. Additionally, standardization of extraction protocols and quality control measures remain essential for ensuring consistent biological activity across research studies and commercial products.
Future research directions should prioritize:
The biotechnological production of RA through plant cell tissue cultures, hairy root systems, or heterologous expression in microorganisms represents a particularly promising approach to address supply chain limitations and reduce environmental impacts associated with wild harvesting [9]. Recent successes in expressing RA biosynthetic enzymes in Saccharomyces cerevisiae demonstrate the feasibility of fermentative RA production, potentially enabling more sustainable and scalable manufacturing [9].
This compound represents a promising multifunctional compound with diverse therapeutic applications supported by substantial preclinical evidence and emerging clinical validation. Its widespread distribution in Lamiaceae species, particularly members of the Nepetoideae subfamily, provides abundant natural sources, with Mentha spicata identified as containing exceptionally high RA levels. The optimization of extraction methodologies, particularly using acidified ethanol-based solvents with advanced techniques like MAE, enables efficient recovery of RA with preserved biological activity.
Rosmarinic Acid (RA) is a naturally occurring polyphenolic compound and an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid [1] [2]. First isolated in 1958 from Rosmarinus officinalis L. (rosemary) by Scarpati and Oriente, RA has since been identified in over 160 plant species across multiple families, with highest concentrations typically found in the Lamiaceae (mint) and Boraginaceae (borage) families [1] [3]. Its systematic IUPAC name is (R)-α-[[3-(3,4-dihydroxyphenyl)-1-oxo-2E-propenyl]oxy]-3,4-dihydroxy-benzenepropanoic acid, with a molecular formula of C₁₈H₁₆O₈ and a molar mass of 360.31 g/mol [2] [4]. RA appears as a crystalline solid with a melting point of 171-175°C and a density of 1.54 g/cm³ [2]. Its structure contains two catechol moieties, which contribute to its potent antioxidant activity and ability to chelate metals [4].
RA serves as a chemotaxonomic marker, particularly distinguishing the Nepetoideae subfamily within Lamiaceae [1] [3]. The following table catalogues the extensive phylogenetic distribution of RA across the plant kingdom, with concentration variations depending on plant part, cultivation conditions, and extraction methods.
Table 1: Phylogenetic Distribution of this compound in Plant Families and Genera
| Family | Genera (Representative Species) | Plant Parts Containing RA |
|---|---|---|
| Lamiaceae [1] [3] | Salvia (20+ species including S. miltiorrhiza, S. officinalis), Mentha, Ocimum, Rosmarinus, Perilla, Lavandula, Thymus, Origanum [1] [3] | Leaves, aerial parts, spikes, whole plants [1] |
| Boraginaceae [1] [2] | Anchusa, Cordia, Ehretia, Lithospermum, Symphytum [1] [3] | Roots, leaves, barks, aerial parts [1] |
| Apiaceae [1] | Sanicula, Foeniculum, Centella [1] [3] | Aerial parts, roots [1] |
| Other Families (Asteraceae, Plantaginaceae, etc.) [1] [3] | Baccharis, Farfugium, Plantago, Helicteres [1] [3] | Aerial parts, flowers, fruits, stems [1] |
The biosynthesis of RA is a well-characterized, enzyme-catalyzed process originating from two aromatic amino acids: L-phenylalanine and L-tyrosine [2] [3]. The pathway involves eight enzymatic steps distributed between the cytosol and endoplasmic reticulum.
Figure 1: Biosynthetic Pathway of this compound in Plants. RA synthesis converges from L-phenylalanine and L-tyrosine precursors through coordinated enzymatic activities.
The pathway begins with the deamination of L-phenylalanine to cinnamic acid via phenylalanine ammonia-lyase (PAL), followed by hydroxylation by cinnamate 4-hydroxylase (C4H) to form p-coumaric acid [2] [3]. The enzyme 4-coumarate:CoA ligase (4CL) then activates p-coumaric acid to p-coumaroyl-CoA. Concurrently, L-tyrosine undergoes transamination by tyrosine aminotransferase (TAT) to form 4-hydroxyphenylpyruvic acid, which is subsequently reduced by hydroxyphenylpyruvate reductase (HPPR) to 4-hydroxyphenyllactic acid [2]. The final step is catalyzed by This compound synthase (RAS), which esterifies p-coumaroyl-CoA with 4-hydroxyphenyllactic acid to form the ester bond characteristic of RA [3]. Recent cytochrome P450 monooxygenases then hydroxylate the 3 and 3' positions on both aromatic rings to yield the final RA structure with its characteristic catechol groups [2].
Multiple methods have been developed for RA extraction and purification. One efficient protocol using silica gel column chromatography achieved 92.85% ± 3.18% purity from water-soluble rosemary extract [5]. The process involves:
Alternative extraction methods include Soxhlet extraction with optimized aqueous conditions, achieving yields up to 96% from lemon balm (Melissa officinalis) [6]. The process involves sequential extraction with n-hexane (to remove lipids), followed by reflux with 1:1 H₂O/ethanol mixture, and multiple partitioning steps with n-butanol, toluene, and methyl tert-butyl ether (MTBE) at precisely controlled pH levels [6].
Table 2: Standard Analytical Methods for this compound Characterization
| Method | Conditions | Application |
|---|---|---|
| HPLC-DAD [5] | Column: C18 (250 × 4.6 mm, 5 μm); Mobile phase: Acetonitrile/0.1% TFA in water (40:60); Flow rate: 0.8 mL/min; Detection: 330 nm [5] | Quantification, purity assessment |
| LC-ESI-MS/MS [5] | Negative ESI mode; Mass range: m/z 100-1000; [M-H]⁻ ion: m/z 359 | Structural confirmation, derivative analysis |
| NMR Spectroscopy [6] | 400 MHz in CD₃OD; Experiments: ¹H, ¹³C, COSY, NOESY, HSQC, HMBC | Structural elucidation, stereochemistry |
| FT-IR Spectroscopy [5] | Range: 4000-400 cm⁻¹; Resolution: 4 cm⁻¹ | Functional group identification |
RA exhibits diverse pharmacological activities through modulation of multiple cellular signaling pathways. The table below summarizes its key molecular targets and therapeutic implications.
Table 3: Molecular Targets and Therapeutic Potential of this compound
| Target/Pathway | Biological Effect | Therapeutic Implication | Experimental Model |
|---|---|---|---|
| NF-κB Pathway [7] [8] | Inhibition of NF-κB activation, reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [8] | Anti-inflammatory, arthritis, colitis [8] | Collagen-induced arthritis mice, DSS-induced colitis models [8] |
| MAPK/ERK Pathway [7] | Modulation of ERK1/2, p38, JNK signaling | Anticancer, neuroprotection | Triple-negative breast cancer cells [9] |
| Nrf2 Pathway [4] | Activation of Nrf2, induction of antioxidant response element (ARE) | Antioxidant, hepatoprotection | HepG2 liver cancer cells [4] |
| Apoptosis Regulators [10] | ↑ Bax, ↓ Bcl-2, mitochondrial pathway activation | Anticancer, pro-apoptotic | Prostate cancer cells (PC3, LNCaP) [10] |
| ACE-2 Expression [6] | Inhibition of ACE-2, anti-inflammatory cytokine modulation | Potential anti-COVID-19 activity | In silico and preliminary models [6] |
| Amyloid Aggregation [6] | Inhibition of Tau and Aβ protein aggregation | Neuroprotection, Alzheimer's disease | In vitro aggregation assays [6] |
The intricate relationship between RA's antioxidant properties and its modulation of key signaling pathways underpins its diverse therapeutic effects, as visualized below.
Figure 2: Interconnected Pharmacological Mechanisms of this compound. RA's therapeutic effects result from synergistic actions on multiple cellular pathways.
Disk Diffusion Method [5]:
Minimum Inhibitory Concentration (MIC) Determination [5]:
Despite its promising pharmacological profile, RA faces challenges in clinical applications due to its rapid metabolism and low bioavailability [10]. Several strategies have been developed to overcome these limitations:
Nanotechnology Approaches:
Esterification Derivatives:
Rosmarinic acid (RA) is a naturally occurring caffeic acid ester first isolated from Rosmarinus officinalis L. in 1958 by Scarpati and Oriente. With the chemical name (R)-α-[[3-(3,4-dihydroxyphenyl)-1-oxo-2E-propenyl]oxy]-3,4-dihydroxy-benzenepropanoic acid and molecular formula C₁₈H₁₆O₈, RA features a chiral center with S(-) and R(+) enantiomers [1] [2] [3]. This polyphenolic hydroxyl compound has been identified in over 160 plant species across multiple families, predominantly in the Lamiaceae and Boraginaceae families, with notable sources including rosemary, sage, basil, lemon balm, oregano, thyme, and perilla [2] [3]. In plants, RA functions as a defense compound against pathogens and environmental stresses, while in humans it exhibits a remarkable spectrum of pharmacological activities [4] [2].
The biosynthesis of RA in plants occurs through two parallel pathways originating from the aromatic amino acids L-phenylalanine and L-tyrosine [2] [3]. Phenylalanine ammonia-lyase (PAL) catalyzes the initial step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid, which is subsequently transformed through several enzymatic steps into 4-coumaroyl-CoA. Simultaneously, L-tyrosine is converted to 4-hydroxyphenyllactic acid via tyrosine aminotransferase and hydroxyphenylpyruvate reductase. The final step involves the conjugation of both precursors by This compound synthase (a BAHD acyltransferase) and cytochrome P450 monooxygenase to form RA [2] [3]. This biosynthetic pathway has been leveraged in biotechnological production approaches, including plant cell tissue cultures and metabolic engineering in yeast [2].
Research over the past several decades has demonstrated that RA possesses an exceptionally wide range of biological activities with potential therapeutic applications across multiple disease domains [5] [3]. Current evidence indicates RA exhibits neuroprotective, anti-inflammatory, antioxidant, antitumor, antimicrobial, antiviral, metabolic-regulating, hepatoprotective, and cardiovascular-protective properties [5] [2] [3]. The compound's multifunctional nature stems from its diverse mechanisms of action, including direct free radical scavenging, regulation of key signaling pathways, inhibition of pathogenic protein aggregation, and modulation of enzyme activities [5].
Table 1: Comprehensive Summary of this compound's Biological Activities
| Biological Activity | Observed Effects | Experimental Models | Key Mechanisms |
|---|---|---|---|
| Neuroprotective | Improved cognitive function; Reduced Aβ and p-tau accumulation [6] | 3×Tg-AD mouse model [6] | JNK signaling downregulation; Reduced neuroinflammation [6] |
| Anti-inflammatory | Reduced arthritis symptoms; Improved colitis [4] | Collagen-induced arthritis mice; DSS-induced colitis mice [4] | Inhibition of NF-κB, MAPK, STAT3 pathways; Reduced pro-inflammatory cytokines [5] [4] |
| Antioxidant | Enhanced antioxidant enzymes; Reduced oxidative damage [7] [8] | HUVEC cells; High-fat diet mice; Fermented milk [7] [8] | Free radical scavenging; Activation of Nrf2 pathway; Enhanced endogenous antioxidants [5] [7] |
| Anticancer | Suppressed tumor growth; Induced apoptosis [1] | Triple-negative breast cancer cell lines [1] | Cell cycle arrest; Apoptosis induction; Inhibition of antiapoptotic proteins [1] |
| Antimicrobial | Antibacterial effects, especially against Gram-positive bacteria [9] | Disk diffusion assay; MIC determination [9] | Membrane disruption; Enhanced activity in esterified derivatives [9] |
| Cardioprotective | Reduced atherosclerosis; Improved endothelial function [7] | High-fat diet-induced C57BL/6J mice; HUVEC cells [7] | PI3K/AKT pathway activation; Reduced oxidative stress and apoptosis [7] |
| Antidiabetic | Improved insulin sensitivity [5] | Metabolic disease models [5] | Reduction of chronic adipose tissue inflammation [5] |
| Hepatoprotective | Attenuated acrylamide-induced apoptosis [7] | BRL-3A rat liver cells [7] | Inhibition of oxidative and ER stress [7] |
The structural basis for RA's diverse bioactivities lies in its catechol groups (ortho-dihydroxyphenyl moieties) that confer potent electron-donating capacity, making it an effective scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS) [5] [3]. Additionally, the conjugated system and phenolic hydroxyl groups enable RA to interact with various enzymes, receptors, and signaling molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking [5] [1]. RA's water solubility and moderate molecular weight contribute to its bioavailability and ability to distribute to various tissues [3].
RA exerts its multifaceted effects through the modulation of key cellular signaling pathways [5] [1]. Network pharmacology and molecular docking studies have identified that RA interacts with several central signaling nodes, including the PI3K/AKT, MAPK, JNK, NF-κB, and Nrf2 pathways [5] [7] [6]. The compound's ability to simultaneously regulate multiple interconnected pathways explains its efficacy in complex multifactorial diseases.
In the context of neurodegeneration, RA has been shown to suppress tau phosphorylation and cognitive decline by downregulating the JNK signaling pathway [6]. In 3×Tg-AD mice, RA feeding reduced hippocampal inflammation and decreased expression of Jnk3, a tau phosphorylation kinase, while upregulating dual-specificity phosphatase (Dusp1), a phosphatase that inactivates JNK [6]. This coordinated regulation resulted in reduced phosphorylation of JNK and its substrate c-Jun, leading to decreased tau pathology and improved cognitive performance in spatial memory and object recognition tests [6].
For cardiovascular protection, RA has been demonstrated to alleviate oxidative stress and atherosclerosis primarily through activation of the PI3K/AKT pathway [7]. In HUVEC cells and high-fat diet-induced atherosclerotic mice, RA treatment increased the phosphorylation of PI3K and AKT, enhancing cell survival and reducing apoptosis. This was accompanied by decreased ROS production, increased antioxidant enzymes (SOD, GSH-Px, CAT), and improved mitochondrial membrane potential [7]. Additionally, RA reduced malondialdehyde (MDA) content and aortic plaque accumulation in vivo, confirming its therapeutic potential for atherosclerosis [7].
The anti-inflammatory effects of RA are mediated through the inhibition of the NF-κB and MAPK pathways [5] [4]. In models of arthritis and colitis, RA suppressed the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibited the expression of inflammatory enzymes such as COX-2 [4]. RA also attenuated the inflammatory response by modulating pattern-recognition receptors (PRRs) including Toll-like receptors (TLRs), thereby reducing the activation of downstream inflammatory cascades [4].
The following diagram illustrates the key molecular pathways regulated by this compound:
Figure 1: Key molecular pathways regulated by this compound and their associated biological effects.
RA demonstrates multi-target effects against Alzheimer's disease pathology, addressing both amyloid-beta aggregation and tau hyperphosphorylation [6]. In addition to its established role in inhibiting Aβ oligomerization, RA significantly reduces phosphorylated tau accumulation in the hippocampus, particularly in the CA1 region [6]. This effect is mediated through the downregulation of the JNK signaling pathway and reduced expression of inflammatory mediators in both central and peripheral tissues [6]. The compound also modulates gene expression related to nervous system development, memory, and neurotransmission, providing multiple neuroprotective benefits [6].
The following diagram details RA's neuroprotective mechanisms against Alzheimer's pathology:
Figure 2: Neuroprotective mechanisms of this compound against Alzheimer's disease pathology.
The antioxidant capacity of RA can be evaluated through multiple complementary assays that measure different aspects of antioxidant activity [9] [8]. The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay is commonly employed to measure free radical scavenging ability. In this protocol, various concentrations of RA are mixed with DPPH solution in methanol or ethanol and incubated in darkness for 30 minutes. The absorbance is measured at 517 nm, and the scavenging activity is calculated as:
Scavenging activity (%) = [(A_control - A_sample) / A_control] × 100
where A_control is the absorbance of the DPPH solution without RA, and A_sample is the absorbance with RA [8]. Additional antioxidant assays include the ABTS radical cation decolorization assay, ferric reducing antioxidant power (FRAP), and oxygen radical absorbance capacity (ORAC) to provide a comprehensive antioxidant profile [9] [8].
In cellular antioxidant assays, RA's protective effects against oxidative stress can be evaluated in HUVEC cells or other cell lines [7]. Cells are pretreated with RA for a specified period (typically 2-24 hours) before induction of oxidative stress with H₂O₂ or other oxidants. Intracellular ROS levels are measured using fluorescent probes such as DCFH-DA, while antioxidant enzyme activities (SOD, GSH-Px, CAT) and lipid peroxidation products (MDA) are quantified using commercial kits [7]. Mitochondrial membrane potential can be assessed using JC-1 staining to evaluate RA's protective effects on mitochondrial function under oxidative stress [7].
The antibacterial activity of RA and its derivatives is typically assessed using disk diffusion assays and minimum inhibitory concentration (MIC) determinations [9]. For the disk diffusion assay, bacterial strains (including both Gram-positive and Gram-negative species) are grown in appropriate broth, standardized to approximately 10⁶ CFU/mL, and spread on Mueller-Hinton agar plates. Sterile filter paper disks (5 mm diameter) are impregnated with RA solutions at various concentrations (0.1, 1, and 10 mg/mL) and placed on the inoculated agar. After incubation at 37°C for 16-24 hours, the diameter of the inhibition zones is measured [9]. Ampicillin (1 mg/mL) serves as a positive control, while the solvent (ethanol) is used as a negative control.
For MIC determination, a broth microdilution method is employed according to CLSI guidelines. RA is serially diluted in broth in 96-well plates, and each well is inoculated with approximately 5 × 10⁵ CFU/mL of the test organism. After incubation at 37°C for 16-20 hours, the MIC is defined as the lowest concentration that completely inhibits visible growth [9]. Studies have demonstrated that RA exhibits more pronounced antibacterial efficacy against Gram-positive bacteria compared to Gram-negative bacteria, likely due to differences in cell wall structure [9]. Esterified derivatives of RA, such as methyl rosmarinate (RA-me) and propyl rosmarinate (RA-pro), show enhanced antibacterial activity compared to the parent compound [9].
The antitumor effects of RA have been extensively studied in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468 [1]. To evaluate antiproliferative activity, cells are seeded in 96-well plates and treated with various concentrations of RA for 24-72 hours. Cell viability is assessed using the MTT assay, which measures the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells [1]. The IC₅₀ value (concentration that inhibits 50% of cell growth) is calculated from dose-response curves.
Mechanistic studies include cell cycle analysis using flow cytometry with propidium iodide staining. RA treatment induces cell cycle arrest at the G1/S or G2/M checkpoints, depending on the cell type and concentration [1]. Apoptosis induction is evaluated using annexin V-FITC/propidium iodide double staining followed by flow cytometry, which distinguishes early apoptotic, late apoptotic, and necrotic cells. RA has been shown to promote apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, reducing anti-apoptotic Bcl-2 and Bcl-xL, while increasing pro-apoptotic Bax and Bak [1]. Additionally, RA inhibits key cancer-promoting pathways such as NF-κB and STAT3, reducing the production of inflammatory cytokines and adhesion molecules that support tumor growth and metastasis [1].
Table 2: Experimental Models and Methodologies for Studying this compound Bioactivities
| Research Area | In Vitro Models | In Vivo Models | Key Assays and Readouts |
|---|---|---|---|
| Neuroprotection | Primary neurons; Neuroblastoma cells [6] | 3×Tg-AD mice; Tg2576 mice [6] | Y-maze; Novel object recognition; Immunohistochemistry (Aβ, p-tau); Western blot (JNK pathway) [6] |
| Anti-inflammation | Macrophages; Chondrocytes; T cells [4] | Collagen-induced arthritis; DSS-induced colitis [4] | ELISA (cytokines); Flow cytometry (T cell apoptosis); qPCR (inflammatory genes) [4] |
| Antioxidant | HUVEC cells; Liver cells [7] | High-fat diet mice [7] | DPPH/ABTS assays; ROS detection; Antioxidant enzyme activities; MDA measurement [7] [8] |
| Anticancer | Breast cancer cells (MDA-MB-231, MDA-MB-468) [1] | Xenograft mouse models [1] | MTT assay; Cell cycle analysis; Annexin V apoptosis assay; Western blot (apoptotic proteins) [1] |
| Antimicrobial | Bacterial cultures (S. aureus, E. coli) [9] | - | Disk diffusion; MIC determination; Time-kill assays [9] |
| Cardiovascular | HUVEC cells [7] | ApoE-/- mice; High-fat diet mice [7] | Histopathology (aortic plaques); Western blot (PI3K/AKT pathway); Echocardiography [7] |
For experimental studies, RA requires proper preparation to ensure solubility and bioavailability [10]. A standard RA stock solution can be prepared by accurately weighing RA and dissolving it in a small volume of ethanol (approximately 150 μL for 6.39 mg RA) followed by the addition of water to achieve the desired volume (e.g., 5 mL total volume) [10]. For higher concentrations, 125 mg of RA can be dissolved in 5 mL of methanol [10].
To enhance delivery and efficacy, liposomal formulations of RA have been developed using the thin film method [10]. Briefly, RA solution, phospholipid stock solution, and cholesterol stock solution are combined in appropriate ratios and the solvent is evaporated under nitrogen gas to form a thin film. The film is kept in a desiccator overnight to remove residual solvent, then hydrated with water and vortexed until completely dispersed. For ultradeformable liposomes, the liposomal dispersion is mixed with Tween 20 and fatty acids, then sonicated in an ice bath using a probe sonicator (e.g., 30 minutes at 20% amplitude and 10,000 Joules) [10]. This method produces nanoscale liposomes that can improve RA's permeability and stability.
RA shows significant promise for the prevention and treatment of neurodegenerative diseases, particularly Alzheimer's disease [6]. In preclinical studies, RA feeding inhibited the progression of AD pathology in 3×Tg-AD mice, reducing both Aβ accumulation and tau phosphorylation in the hippocampus and cortical regions [6]. These pathological improvements were associated with enhanced cognitive performance in spatial memory (Y-maze) and object recognition tests [6]. The neuroprotective effects of RA appear to be mediated through the downregulation of the JNK signaling pathway and reduction of central and peripheral inflammation [6]. Beyond Alzheimer's disease, RA has demonstrated antidepressant and anxiolytic properties in animal models, potentially through modulation of neurotransmitter systems including GABA, serotonin, and dopamine [5] [3].
The cardiovascular protective effects of RA position it as a promising natural compound for preventing and treating atherosclerosis [7]. Through activation of the PI3K/AKT pathway, RA reduces oxidative stress, improves endothelial function, and inhibits apoptosis in vascular endothelial cells [7]. In high-fat diet-induced atherosclerotic mice, RA treatment significantly reduced aortic plaque accumulation and improved the lipid profile [7]. Additionally, RA's anti-inflammatory properties contribute to its cardioprotective effects by reducing the production of pro-inflammatory cytokines and adhesion molecules that drive atherosclerotic progression [7]. The compound's ability to enhance the activity of endogenous antioxidant enzymes (SOD, GSH-Px, CAT) while reducing lipid peroxidation (MDA) further supports its potential in cardiovascular disease management [7].
RA demonstrates significant efficacy in various inflammatory disorders, including arthritis, colitis, and atopic dermatitis [4]. In collagen-induced arthritis models, RA treatment reduced the arthritis index, inhibited synovitis, and decreased the frequency of COX-2-expressing cells in synovial tissue [4]. The compound also induced apoptosis in activated T cell subsets from rheumatoid arthritis patients through the mitochondrial pathway, suggesting a mechanism for its immunomodulatory effects [4]. For inflammatory bowel disease, RA improved symptoms in dextran sulfate sodium (DSS)-induced colitis mice, reducing the disease activity index and inhibiting colon shortening and splenomegaly [4]. Clinical evidence supports RA's efficacy in inflammatory conditions, with one study showing that daily consumption of high-RA spearmint tea for 16 weeks significantly improved pain, stiffness, and physical disability scores in adults with knee osteoarthritis [4].
Emerging research indicates that RA has beneficial effects on metabolic regulation, particularly in improving insulin sensitivity and reducing chronic adipose tissue inflammation [5]. The compound's antioxidant and anti-inflammatory properties contribute to its metabolic benefits by mitigating the low-grade inflammation associated with obesity and type 2 diabetes [5]. RA has been shown to regulate key pathways involved in glucose and lipid metabolism, including AMPK and PPARγ signaling [5] [3]. While the evidence for RA's antidiabetic effects is primarily preclinical, the robust mechanistic data support further investigation in clinical settings.
This compound represents a promising multifunctional compound with diverse biological activities and potential applications in preventive and therapeutic medicine. Its effects on multiple key cellular pathways, including PI3K/AKT, JNK, NF-κB, and Nrf2, underlie its efficacy in addressing complex multifactorial diseases such as neurodegeneration, cardiovascular disorders, cancer, and chronic inflammation [5] [1] [7]. The extensive preclinical evidence supporting RA's bioactivities provides a strong foundation for future clinical translation.
Despite the promising findings, several challenges and research gaps remain to be addressed. The bioavailability and pharmacokinetics of RA require further optimization, as the compound may undergo extensive metabolism and have limited blood-brain barrier penetration [3]. Innovative formulation strategies, such as liposomal encapsulation [10] and structural modification through esterification [9], show potential for enhancing RA's delivery and efficacy. Additionally, while RA is generally considered safe with low toxicity, comprehensive toxicological assessments in long-term clinical studies are needed to establish appropriate dosing regimens for therapeutic applications [3].
Future research should focus on well-designed clinical trials to validate RA's efficacy in human subjects, particularly for neurological, cardiovascular, and metabolic disorders where current treatment options remain limited. Exploration of synergistic combinations of RA with other bioactive compounds or conventional therapeutics may unlock enhanced efficacy through multi-target approaches. Advances in biotechnological production methods, including plant cell cultures and metabolic engineering in microorganisms, will help address the supply challenges for high-purity RA required for pharmaceutical applications [2].
| Plant Source | Scientific Name | Family | Rosmarinic Acid Content | Reference |
|---|---|---|---|---|
| Spearmint | Mentha spicata | Lamiaceae | 58.5 mg/g dry weight (max reported) [1] | |
| Peppermint | Mentha piperita | Lamiaceae | Up to 38.6 mg/g dry weight [1]; 1734.28 mg/100g fresh weight [2] | |
| Lemon Balm | Melissa officinalis | Lamiaceae | Up to 6% of dry leaf weight (60 mg/g) [3] | |
| Common Sage | Salvia officinalis | Lamiaceae | 610.25 mg/100g fresh weight (dried) [2] | |
| Rosemary | Salvia rosmarinus | Lamiaceae | 987.20 mg/100g fresh weight (dried) [2]; 7.2 mg/g dry weight (varies) [1] | |
| Common Thyme | Thymus vulgaris | Lamiaceae | 829.00 mg/100g fresh weight (dried) [2] | |
| Oregano | Origanum vulgare | Lamiaceae | 599.00 mg/100g fresh weight (dried) [2] | |
| Sweet Basil | Ocimum basilicum | Lamiaceae | 308.00 mg/100g fresh weight (dried) [2] | |
| Perilla | Perilla frutescens | Lamiaceae | Notable content [4] | |
| Hornworts | Anthoceros agrestis | Anthocerotophyta | Produces RA and its glucoside [4] |
This compound biosynthesis involves coordinated action of the phenylpropanoid and tyrosine-derived pathways. Understanding this pathway is crucial for metabolic engineering and enhancing RA production [5].
Key Enzymes: PAL (Phenylalanine ammonia-lyase), C4H (Cinnamate 4-hydroxylase), 4CL (4-coumarate-CoA ligase), TAT (Tyrosine aminotransferase), HPPR (Hydroxyphenylpyruvate reductase).
A validated High-Performance Liquid Chromatography (HPLC) method allows for precise quantification [1].
SWE is a green alternative to conventional solvent extraction, using water at high temperatures (100-150°C) and pressure to maintain liquid state [3].
A portable HSI system combined with machine learning (e.g., LightGBM algorithm) can non-destructively predict and visualize RA distribution in live basil plants [6].
This compound exhibits multifaceted pharmacological activities through interaction with specific molecular targets.
Abbreviations: NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), TNF-α (Tumor Necrosis Factor alpha), IL-6 (Interleukin 6), COX-2 (Cyclooxygenase-2), MAO (Monoamine oxidase), COMT (Catechol-O-methyltransferase), IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta), HIF-1α (Hypoxia-inducible factor 1-alpha).
| Enzyme (EC Number) | Systematic Name | Function in RA Biosynthesis | Key Characteristics |
|---|---|---|---|
| Phenylalanine Ammonia-Lyase (PAL) (EC 4.3.1.5) | L-phenylalanine ammonia-lyase | Converts L-phenylalanine to cinnamic acid [1]. | Entry-point enzyme for phenylpropanoid pathway [1]. |
| Cinnamate 4-Hydroxylase (C4H) (EC 1.14.13.11) | Cinnamate 4-monooxygenase | Hydroxylates cinnamic acid to 4-coumaric acid [2]. | Cytochrome P450 monooxygenase [2]. |
| 4-Coumarate:CoA Ligase (4CL) (EC 6.2.1.12) | 4-coumarate—CoA ligase | Activates 4-coumaric acid to form 4-coumaroyl-CoA [2]. | Provides activated cinnamic acid derivative [2]. |
| Tyrosine Aminotransferase (TAT) (EC 2.6.1.5) | L-tyrosine:2-oxoglutarate aminotransferase | Transaminates L-tyrosine to 4-hydroxyphenylpyruvate (4-HPP) [3]. | Entry-point enzyme for tyrosine-derived pathway; uses pyridoxal-5'-phosphate cofactor [3]. |
| 4-Hydroxyphenylpyruvate Reductase (HPPR) (EC 1.1.1.237) | (R)-3-(4-hydroxyphenyl)lactate:NAD(P)+ oxidoreductase | Reduces 4-HPP to 4-hydroxyphenyllactic acid (pHPL) [2]. | Provides activated tyrosine derivative [2]. |
| Rosmarinic Acid Synthase (RAS) (EC 2.3.1.140) | Caffeoyl-CoA:3-(3,4-dihydroxyphenyl)lactate 2'-O-caffeoyltransferase | Condenses caffeoyl-CoA and DHPL to form rosmarinate [4] [5]. | Key coupling enzyme; determines RA accumulation in some species [6]. |
| Cytochrome P450 Monooxygenase (CYP98A) (e.g., CYP98A14) | - | Hydroxylates intermediate esters (e.g., 4-coumaroyl-4'-hydroxyphenyllactate) at the 3 and 3' positions to form RA [6]. | Introduces final hydroxyl groups; some family members are rate-limiting [6]. |
This biosynthetic pathway, which involves the coordinated action of enzymes from both the phenylpropanoid and tyrosine-derived pathways, can be visualized as follows:
The biosynthetic pathway of this compound begins with two parallel branches from L-phenylalanine and L-tyrosine, which converge through the action of this compound synthase (RAS). Final hydroxylation steps, catalyzed by cytochrome P450 enzymes like CYP98A14, complete the synthesis [7] [2] [6].
Studying these enzymes involves specific biochemical and molecular biology techniques.
Enzyme Activity Assays: The catalytic activity of This compound Synthase (RAS) is typically measured by incubating protein extracts with its substrates, caffeoyl-CoA and 3,4-dihydroxyphenyllactic acid (DHPL), and monitoring the formation of this compound, often using High-Performance Liquid Chromatography (HPLC) [2]. For Tyrosine Aminotransferase (TAT), activity is determined by following the conversion of L-tyrosine and 2-oxoglutarate to 4-hydroxyphenylpyruvate and glutamate. The product can be detected at 331 nm or by reacting with 2,4-dinitrophenylhydrazine [3].
Gene Function Analysis via Hairy Root Cultures: Agrobacterium rhizogenes-mediated transformation is a powerful tool for validating gene function in planta. To investigate the role of TAT in RA biosynthesis, sense and antisense constructs of the TAT gene can be transformed into plant explants. The resulting "hairy roots" are then analyzed. Successful sense overexpression leads to increased TAT transcript levels, higher TAT enzyme activity, and a corresponding 1.3 to 1.8-fold increase in RA content, while antisense suppression results in a dramatic reduction of both TAT and RA [3].
Gene Expression Correlations: Quantitative Real-Time PCR (qRT-PCR) is used to measure the transcript levels of RA biosynthetic genes (e.g., PAL, C4H, 4CL, TAT, HPPR, RAS) across different tissues, developmental stages, or in response to elicitors. Correlation analysis between gene expression levels and RA accumulation can identify potential rate-limiting enzymes. For example, in Salvia species, the transcript levels of RAS and CYP98A14 in roots show a strong positive correlation with RA content, identifying them as key regulatory points [6].
Functional Complementation in Microbes: This method confirms the biochemical activity of a cloned plant enzyme in a heterologous system. For TAT, the gene is expressed in a tyrosine auxotrophic mutant of E. coli (e.g., strain DL39). The mutant cannot grow without tyrosine, but if the transformed plant TAT gene can convert 4-hydroxyphenylpyruvate to tyrosine, it will restore the mutant's ability to grow on a selective medium, proving the enzyme's function in vivo [3].
Current research focuses on overcoming the natural limitations of RA production.
Metabolic Engineering: Engineering the RA pathway in microbial systems like E. coli or yeast is a promising alternative. This involves expressing the entire set of plant-derived RA biosynthetic genes in a controlled fermentative environment to produce RA efficiently [1] [8].
Elicitation in Plant Cell Cultures: Treating plant cell or hairy root cultures with biotic or abiotic elicitors (e.g., fungal extracts, methyl jasmonate, UV light) can trigger a stress response and significantly upregulate the genes and enzymes of the RA pathway, leading to a substantial boost in RA yields [1] [8].
This compound (RA) is a valuable ester of caffeic acid and 3,4-dihydroxyphenyllactic acid with the molecular formula C₁₈H₁₆O₈, first isolated from Rosmarinus officinalis L. in 1958 [1]. This potent polyphenolic compound has gained significant attention due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, antidiabetic, and anticancer activities [1] [2]. RA is predominantly found in plants of the Lamiaceae family, such as rosemary, sage, thyme, oregano, and lemon balm [1]. The global RA market is projected to grow significantly with a compound annual growth rate (CAGR) of 9.1% from 2025 to 2035, expected to reach a market value of US$ 369.7 million by 2035 [3]. This growing demand is driven by RA's applications in pharmaceutical, cosmetic, and food industries, where it serves as a natural alternative to synthetic additives [1] [3].
Traditional methods for RA production face several limitations, including low extraction yields, environmental concerns associated with organic solvent use, and high production costs [3]. Plant extraction yields are inherently limited as RA content rarely exceeds 1% of dry weight and is influenced by environmental factors, harvest timing, and growth conditions [1]. Furthermore, conventional extraction techniques often require large amounts of solvents, may cause thermal degradation of bioactive compounds, and typically achieve limited extraction efficiency [4]. These challenges have prompted researchers to develop innovative extraction approaches and optimization strategies to improve yield, purity, and sustainability while reducing environmental impact [1] [3] [4].
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Formula | C₁₈H₁₆O₈ |
| IUPAC Name | (2R)-3-(3,4-Dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]propanoic acid |
| Molecular Weight | 360.32 g/mol |
| Main Sources | Rosemary, Sage, Lemon Balm, Oregano, Thyme |
| Solubility | Polar solvents (water, ethanol, methanol); low solubility in apolar solvents |
| Stability | Sensitive to high temperatures, light, and prolonged oxidation |
| Bioactivities | Antioxidant, anti-inflammatory, antimicrobial, anticancer, antidiabetic, neuroprotective |
Various extraction techniques have been developed and optimized for efficient this compound recovery from plant materials, particularly rosemary. Conventional methods like stirring extraction (STE) and Soxhlet extraction have been widely used but present limitations in efficiency, solvent consumption, and potential compound degradation [5] [6]. Green extraction technologies have emerged as sustainable alternatives, offering reduced environmental impact, lower solvent consumption, and enhanced extraction efficiency. These include supercritical fluid extraction, ultrasound-assisted extraction (both probe and bath systems), pulsed electric field extraction, and deep eutectic solvent extraction [1] [4] [5]. Each method exhibits distinct advantages and limitations, making them suitable for different applications and scales of production.
The performance of extraction techniques is typically evaluated based on several parameters, including total polyphenol content (TPC), This compound yield, antioxidant activity (measured by FRAP and DPPH assays), and extraction time. Studies have demonstrated that the choice of extraction method significantly impacts both the quantity and quality of extracted RA. For instance, Soxhlet extraction has been reported to yield exceptionally high concentrations of this compound (33,491.33 ± 86.29 µg/g) along with other valuable compounds like carnosic acid and carnosol [6]. However, this method requires substantial solvent volumes and extended extraction times, which may limit its industrial applicability [6].
Table 2: Extraction Performance Metrics Across Different Techniques
| Extraction Method | Total Polyphenol Content (mg GAE/g dw) | RA Yield (mg/g DM) | Antioxidant Activity (FRAP, μmol AAE/g dw) | Key Advantages | Optimal Conditions |
|---|---|---|---|---|---|
| Soxhlet Extraction | N/A | 33.49 [6] | N/A | High yield, comprehensive compound extraction | Methanol, extended time |
| Stirring Extraction (STE) | 19 [5] | Varies with solvent | 162 [5] | Simple setup, scalable | Water/ethanol, optimized ratio |
| Ultrasound Bath-Assisted | 17 [5] | Varies with solvent | 146 [5] | Improved kinetics, moderate efficiency | Controlled time/temperature |
| Ultrasound Probe-Assisted | 16 [5] | Varies with solvent | 128 [5] | Enhanced mass transfer | Optimized amplitude/duration |
| Pulsed Electric Field | 12 [5] | Varies with solvent | 102 [5] | Minimal heat, cell disruption | Specific field strength |
| Supercritical CO₂ | N/A | 3.43 (5.78 with Soxhlet coupling) [1] | N/A | Selective, solvent-free, tunable solubility | 150 bar, 80°C, 15% ethanol |
| Deep Eutectic Solvents | 18.50 [4] | Varies with DES composition | 88-92% inhibition [4] | Green, designable solvents | Ultrasonic assistance |
Recent comparative studies evaluating four extraction techniques—stirring extraction (STE), pulsed electric field-assisted extraction (PEF), ultrasound probe-assisted extraction (UPAE), and ultrasound bath-assisted extraction (UBAE)—revealed significant differences in their effectiveness for recovering bioactive compounds from rosemary [5]. The optimization of each technique using Plackett-Burman design allowed researchers to identify critical parameters influencing extraction efficiency, including solvent composition, solvent-to-solid ratio, extraction time, particle size, temperature, and number of extraction cycles [5]. Among these methods, STE achieved the highest total polyphenol content (~19 mg GAE/g dw) and FRAP antioxidant activity (162 μmol AAE/g dw), while UBAE yielded the highest flavonoid content (~6.5 mg rutin equivalent/g dw) and DPPH radical scavenging activity (~143 μmol AAE/g dw) [5].
Supercritical carbon dioxide (scCO₂) extraction represents an advanced green technology that leverages CO₂ in a supercritical state (temperature >31.1°C, pressure >73.9 bar) to achieve efficient extraction of bioactive compounds [1]. In this state, CO₂ exhibits unique properties intermediate between gases and liquids, resulting in high diffusivity, low viscosity, and tunable solvent strength [1]. The principal advantage of scCO₂ for this compound extraction lies in its ability to penetrate plant matrices effectively while selectively solubilizing target compounds. However, since scCO₂ is inherently non-polar and RA is a polar compound, the addition of a polar co-solvent (typically ethanol) is necessary to enhance RA solubility through dipole-dipole interactions and hydrogen bonding [1].
Optimization of scCO₂ extraction for this compound has been systematically investigated using response surface methodology (RSM) with a Box-Behnken design focusing on three critical parameters: pressure (150-350 bar), temperature (40-80°C), and co-solvent percentage (5-15% ethanol) [1]. This experimental design allowed researchers to model the complex relationships between process variables and responses (total extraction yield and RA content). The optimal conditions identified were 150 bar pressure, 80°C temperature, and 15% ethanol as co-solvent, yielding a total extract of 21.86 ± 1.55% with an RA content of 3.43 ± 0.13 mg/g dry matter (DM) [1]. Scanning electron microscopy analysis revealed that scCO₂ treatment induces microcracks on the surface of rosemary powder, significantly enhancing the fluid's ability to penetrate the plant matrix and improving extraction efficiency [1].
Materials and Equipment: Dried rosemary leaves (Rosmarinus officinalis L.), electric grinder, analytical sieve (0.2-1 mm particle size), supercritical fluid extraction system (100 mL extractor), CO₂ cylinder (purity >99.99%), HPLC-grade ethanol, analytical balance, HPLC system with C18 column and DAD detector [1].
Sample Preparation:
Extraction Procedure:
Soxhlet Coupling for Enhanced Yield:
Diagram 1: Workflow for Supercritical CO₂ Extraction with Soxhlet Coupling
Deep eutectic solvents (DES) represent a novel class of green solvents composed of a hydrogen bond acceptor (HBA) and hydrogen bond donor (HBD) that form a eutectic mixture with a melting point lower than that of its individual components [4]. DES offer significant advantages for extracting polar bioactive compounds like this compound, including low toxicity, biodegradability, simple preparation, and tunable physicochemical properties based on HBA/HBD selection and ratios [4]. The extraction mechanism involves strong hydrogen bonding interactions between DES components and phenolic compounds in the plant matrix, facilitating efficient dissolution and recovery of target molecules. DES can effectively disrupt plant cell walls and enhance mass transfer, leading to improved extraction yields compared to conventional solvents.
Optimization of DES-based extraction has been conducted using central composite design to evaluate the effects of ultrasonic time, temperature, and plant amount on extraction efficiency [4]. This statistical approach allows for identifying optimal conditions while understanding interaction effects between variables. The results demonstrated that DES extracts exhibit superior antioxidant activity (88-92% inhibition) and potent antimicrobial effects against various microbial strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans [4]. Notably, DES extracts showed larger inhibition zones compared to conventional methanolic extracts, highlighting their enhanced bioactivity. Cytotoxicity assessments confirmed no adverse effects, supporting the safety profile of DES for extraction applications in pharmaceuticals and food products [4].
DES Preparation:
Extraction Procedure:
Product Recovery and Analysis:
Table 3: Optimization Conditions for Different Extraction Methods
| Extraction Method | Independent Variables | Optimal Values | Dependent Variables | Experimental Design |
|---|---|---|---|---|
| Supercritical CO₂ | Pressure, Temperature, Co-solvent % | 150 bar, 80°C, 15% ethanol | Total yield, RA content | Box-Behnken Design |
| Deep Eutectic Solvents | Ultrasonic time, Temperature, Plant amount | Variable based on DES type | Total polyphenols, Antioxidant activity | Central Composite Design |
| Stirring Extraction | Solvent, Ratio, Time, Particle size, Temperature | Water/ethanol, Optimized ratio | TPC, FRAP, DPPH | Plackett-Burman Design |
| Soxhlet Extraction | Solvent type, Extraction time, Sample amount | Methanol, Extended time | RA, Carnosic acid, Carnosol | Full factorial |
Following extraction, purification of this compound is crucial for obtaining high-purity compounds suitable for pharmaceutical and food applications. An efficient purification method has been developed using silica gel column chromatography combined with liquid-liquid extraction [7]. The process begins with a water-soluble rosemary extract containing approximately 10.46% RA, which is dissolved in a 50-fold excess of water at varying pH levels (1-7) [7]. The pH adjustment is critical as it influences the ionization state of RA and other phenolic compounds, thereby affecting their partitioning between aqueous and organic phases. Following pH optimization, an equal volume of ethyl acetate is added for liquid-liquid extraction, where RA preferentially transfers to the organic phase due to its solubility characteristics.
The organic phase containing RA is collected and vacuum-dried to obtain a crude powder, which is subsequently subjected to silica gel column chromatography (200-300 mesh) for further purification [7]. The sample is solubilized in ethyl acetate and loaded onto the column, followed by isocratic elution using ethyl acetate containing formic acid (0-2.5%) as a modifier. The elution process is conducted at a flow rate of 2 bed volume (BV) per hour, with fractions collected in BV units and monitored by HPLC analysis at 330 nm [7]. Fractions with high RA purity are combined and vacuum-dried, yielding RA with a purity of 92.85 ± 3.18% [7]. This purification strategy effectively separates RA from co-extracted compounds such as carnosic acid and carnosol, which are typically more abundant in crude rosemary extracts but exhibit different polarities and chemical behaviors.
To expand the application potential of this compound, particularly as a natural preservative, esterification derivatives can be synthesized with enhanced biological activities [7]. The esterification process involves reacting purified RA with different alcohols to produce more lipophilic derivatives with improved antimicrobial properties and potentially different antioxidant characteristics. Two representative derivatives—methyl rosmarinate (RA-me) and propyl rosmarinate (RA-pro)—can be synthesized following this protocol [7].
Synthesis of Methyl Rosmarinate (RA-me):
Synthesis of Propyl Rosmarinate (RA-pro):
Biological evaluations have demonstrated that these ester derivatives exhibit enhanced antibacterial activity compared to the parent RA compound, particularly against Gram-positive bacteria, while maintaining strong antioxidant properties [7]. The increased lipophilicity of ester derivatives likely improves their interaction with bacterial cell membranes, explaining their enhanced antimicrobial efficacy. This strategy of derivatization represents a promising approach to develop more effective natural preservatives for food, cosmetic, and pharmaceutical applications.
The optimization of this compound extraction has evolved significantly from traditional methods to advanced techniques that offer improved yields, purity, and sustainability. Supercritical CO₂ extraction with Soxhlet coupling represents a particularly promising approach, achieving RA content of 5.78 mg/g DM through the combination of selective scCO₂ extraction and exhaustive Soxhlet recovery [1]. Similarly, deep eutectic solvents offer an environmentally friendly alternative with excellent extraction efficiency for polyphenols (18.50 ± 1.65 mg GAE g⁻¹) and enhanced bioactivities [4]. The purification protocol using silica gel column chromatography with liquid-liquid extraction enables production of high-purity RA (92.85 ± 3.18%), suitable for pharmaceutical applications [7].
Future perspectives in this compound production point toward metabolic engineering strategies as a revolutionary approach to overcome limitations of plant-based extraction [3] [8]. Advanced techniques such as dynamic pathway regulation, cofactor recycling, and microbial co-culture systems show tremendous promise for significantly enhancing RA yields in controlled fermentation systems [3] [8]. These approaches align with principles of green and sustainable chemistry while addressing the growing market demand for this valuable compound. As optimization techniques continue to advance and integrate with biotechnological innovations, this compound production is poised to become more efficient, economical, and environmentally sustainable, further expanding its applications across pharmaceutical, nutraceutical, and cosmetic industries.
This compound (RA) is a naturally occurring polyphenolic compound first isolated from Rosmarinus officinalis L. (rosemary) and is now known to be widely distributed in various plant families, particularly the Lamiaceae family. Chemically, RA is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, and it demonstrates multiple biological activities including potent antioxidant, anti-inflammatory, and antifibrotic properties. Recent studies have illuminated RA's therapeutic potential in mitigating fibrosis across various organ systems through modulation of key signaling pathways including TGF-β, Wnt, and Nrf2 [1]. The growing pharmaceutical interest in RA has driven the development of efficient extraction methodologies that can maximize yield while preserving its bioactive integrity.
Enzyme-assisted extraction (EAE) represents a green alternative to conventional extraction techniques that addresses several limitations of traditional methods. This approach utilizes specific enzymes to catalyze the hydrolysis of plant cell wall components—such as cellulose, hemicellulose, and pectin—that typically encapsulate bioactive compounds like RA. By breaking down these structural barriers, EAE enhances the extraction efficiency and release of intracellular compounds while operating under mild conditions of temperature and pH that help preserve compound stability [2]. The method offers significant advantages including reduced solvent consumption, shorter extraction times, and potentially higher selectivity for target compounds compared to conventional extraction methods [3]. Furthermore, EAE can be strategically combined with other extraction technologies in sequential biorefinery approaches to maximize the value derived from plant biomass [4].
Table 1: Enzyme Types and Their Applications in this compound Extraction
| Enzyme Type | Specific Function | Effectiveness for RA Extraction | Optimal Conditions | Commercial Examples |
|---|---|---|---|---|
| Cellulase | Hydrolyzes cellulose components in cell walls | High - effectively breaks down structural barriers | pH 5.0, 40-47°C | Cellic CTec2 [2] |
| Pectinase | Degrades pectin in middle lamella and primary cell wall | High - targets pectin-rich regions | pH 4-5, 40-50°C | Bioprep 3000L [2] |
| Protease | Cleaves peptide bonds in intracellular proteins | Moderate - may release protein-bound RA | pH 8.0 (alkaline conditions) | Alcalase 2.4L FG [2] |
| Hemicellulase | Targets hemicellulose components | Moderate - acts synergistically with other enzymes | pH 5.0, 50°C | Viscozyme L [2] [4] |
| Multi-enzyme Blends | Combined cell wall degradation | Very high - synergistic effect enhances yield | Varies by specific blend | Cellulase:Pectinase (1:2 ratio) [5] |
The selection of appropriate enzymes is fundamental to establishing an efficient EAE process for RA. Research indicates that enzyme combinations often yield superior results compared to single-enzyme approaches due to their synergistic effects on plant cell wall degradation. For instance, a combination of cellulase and pectinase in a 1:2 ratio has been successfully employed for extracting polysaccharides from Potentilla anserina L., resulting in extraction yields of approximately 19.8% [5]. Similarly, studies on rosemary leaf extraction have demonstrated that pretreatment with pectinolytic enzymes prior to conventional extraction significantly enhances both the antioxidant activity and total phenolic content of the resulting extracts [2]. The enzyme specificity plays a crucial role in determining which cellular components are targeted, thereby influencing the profile of extracted compounds beyond just RA itself.
Table 2: Key Parameters for Enzyme-Assisted Extraction of this compound
| Extraction Parameter | Optimal Range | Influence on Extraction Efficiency | Research Findings |
|---|---|---|---|
| Enzyme Concentration | 1.5-2.5% (w/w) | Increased enzyme-substrate interaction; excessive amounts may cause saturation | 1.6% cellulase optimal for rosemary essential oil extraction [3] |
| pH | 4.0-5.0 (acidic cellulase/pectinase); 8.0 (protease) | Affects enzyme activity and stability through 3D conformation changes | pH 5.0 optimal for cellulase activity in REO extraction [3] |
| Temperature | 40-50°C | Enhances reaction kinetics; excessive heat causes enzyme denaturation | 46.5°C optimal for REO extraction; 60°C used for PAPs extraction [3] [5] |
| Extraction Time | 1.5-2.5 hours | Must balance complete extraction with potential enzyme degradation | 1.7 hours optimal for REO; extended times may not improve yield [3] |
| Solid-Liquid Ratio | 1:15 to 1:20 | Affects mass transfer and viscosity; higher ratios improve extraction until solvent saturation | 1:15 ratio provided optimal yield for PAPs extraction [5] |
| Particle Size | 50-60 mesh | Smaller particles increase surface area but may complicate filtration | 50-60 mesh rosemary powder optimal for REO extraction [3] |
Systematic optimization of extraction parameters is essential for maximizing RA yield while maintaining bioactivity. Single-factor experiments represent the foundational approach for identifying appropriate ranges for each critical parameter before employing more sophisticated statistical optimization techniques. Research on enzyme-assisted extraction of rosemary essential oil demonstrated that enzyme amount, digestion pH, temperature, and time all significantly influence extraction efficiency [3]. Similarly, studies on mulberry extraction have shown that even brief extraction times (as short as 5 minutes) can be sufficient when the other parameters are properly optimized [6]. The interdependent nature of these parameters necessitates a systematic approach to optimization, as changes in one factor may influence the optimal range for others.
For advanced optimization, Response Surface Methodology (RSM) with Box-Behnken Design (BBD) has been successfully employed to model complex interactions between extraction parameters and identify optimal conditions. This statistical approach allows researchers to efficiently explore multiple factors simultaneously while requiring fewer experimental runs than full factorial designs. In one study focusing on rosemary essential oil extraction, RSM revealed that the interactive effects between enzyme amount, pH, temperature, and time followed a quadratic relationship, enabling the identification of precise optimal conditions [3]. The model predicted optimal yields of 4.10% for rosemary essential oil under the following conditions: enzyme amount 1.60%, digestion pH 5.0, temperature 46.50°C, and time 1.7 hours [3]. The predictive capability of properly calibrated RSM models allows researchers to extrapolate beyond experimentally tested conditions with reasonable confidence, accelerating process development.
Raw Material Processing: Begin with fresh rosemary leaves washed with distilled water to remove surface contaminants. Air-dry the plant material for 6 days in a dark, well-ventilated room at ambient temperature (approximately 25°C) to preserve heat-sensitive compounds [2].
Size Reduction: Grind the dried leaves using a mechanical grinder to achieve a homogeneous particle size of 50-60 mesh. This optimal particle size increases surface area for enzyme interaction while maintaining manageable filtration properties [3].
Defatting (Optional): For some applications, particularly when targeting polar compounds like RA, a defatting step may be incorporated using non-polar solvents such as hexane (5:1 solvent-to-solid ratio, 3 hours at 20°C with continuous stirring) [5].
Buffer Preparation: Prepare citrate-phosphate buffer (0.1 M, pH 5.0) by mixing appropriate volumes of citric acid (0.1 M) and disodium phosphate (0.2 M) solutions. For 1 L of buffer at pH 5.0, mix approximately 62% citric acid and 38% disodium phosphate solutions [6].
Enzyme Solution Preparation: Dissolve acidic cellulase enzyme in the pre-prepared buffer to achieve a concentration of 1.6% (w/v). Gently agitate the solution to ensure complete dissolution without frothing, which could denature the enzyme [3].
Extraction Setup: Combine 100 g of prepared plant material with 500 mL of enzyme solution (1:15 solid-to-liquid ratio) in an Erlenmeyer flask. Place the mixture in a temperature-controlled water bath set at 46.5°C with continuous shaking at 150-200 rpm for 1.7 hours [3].
Enzyme Inactivation: After the extraction period, transfer the flask to a 90°C water bath for 5 minutes to denature the enzymes and terminate the reaction, then immediately cool on ice [5].
Solid-Liquid Separation: Centrifuge the mixture at 4,500 rpm for 15 minutes to separate the solid residue from the liquid extract. Carefully decant and filter the supernatant through Whatman No. 1 filter paper [5].
Post-Processing: The resulting extract can be concentrated under reduced pressure at 40°C or lyophilized for long-term storage. For essential oil-containing preparations, subsequent hydrodistillation in a Clevenger apparatus for 4 hours may be employed [3].
High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with a C18 column (250 × 4.6 mm, 5 μm particle size) at 25°C. Use a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-100% B; 30-35 min, 100% B. Set flow rate at 1.0 mL/min and detection wavelength at 330 nm. Compare retention times and UV spectra with authentic RA standards for quantification [2].
Total Phenolic Content (TPC): Determine TPC using the Folin-Ciocalteu method. Mix 0.1 mL of appropriately diluted extract with 0.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with water) and incubate for 5 minutes. Add 0.4 mL of sodium carbonate (7.5%, w/v) and incubate for 60 minutes in the dark. Measure absorbance at 765 nm and express results as mg gallic acid equivalents per g of dry plant material [2].
DPPH Radical Scavenging Assay: Prepare a 0.025 g/L DPPH solution in ethanol. Mix 0.1 mL of extract with 3.9 mL of DPPH solution and incubate in the dark for 30 minutes. Measure absorbance at 515 nm and calculate percentage inhibition using the formula: % Inhibition = [(A_control - A_sample)/A_control] × 100. Determine IC50 values (concentration providing 50% inhibition) from dose-response curves [2].
Cellular Antioxidant Activity: For cell-based assays, use A549 human lung carcinoma cells. Pre-treat cells with RA extracts (12.5-50 μg/mL) for 24 hours, then expose to H2O2 (200 μM) for 2 hours to induce oxidative stress. Measure intracellular ROS levels using DCFH-DA fluorescence, antioxidant enzyme activities (SOD, CAT, GSH) via commercial kits, and lipid peroxidation through MDA content [3].
Diagram 1: Molecular mechanisms through which this compound exerts its antifibrotic effects, modulating multiple signaling pathways to reduce fibrosis and protect organ function.
Research has elucidated that RA exerts its therapeutic effects through modulation of several key signaling pathways involved in fibrosis and oxidative stress. As illustrated in Diagram 1, RA simultaneously suppresses pro-fibrotic pathways (TGF-β and Wnt) while activating protective pathways (Nrf2), resulting in comprehensive antifibrotic activity. The multitarget mechanism of RA makes it particularly promising for treating complex fibrotic disorders that typically involve multiple pathological pathways. Specifically, RA has been shown to inhibit TGF-β1-induced phosphorylation of SMAD2 and SMAD3, key mediators in the canonical TGF-β signaling cascade that drives fibroblast activation and extracellular matrix production [1]. Concurrently, RA activates Nrf2, a master regulator of antioxidant response elements, leading to upregulated expression of cytoprotective enzymes including NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1) [3].
The antifibrotic efficacy of RA and RA-rich plant extracts has been demonstrated across multiple organ systems in experimental models. In hepatic fibrosis models, RA treatment significantly reduced collagen deposition and markers of hepatic stellate cell activation, the primary drivers of liver fibrosis [1]. For renal fibrosis, RA administration attenuated kidney structural damage and functional impairment in models of chronic kidney disease, with studies suggesting particular efficacy in suppressing TGF-β1-mediated EMT in renal tubular cells [1]. In pulmonary systems, RA demonstrated protective effects against lung fibrosis induced by various insults, with mechanisms including inhibition of inflammatory cell infiltration and reduction of profibrotic cytokine production [1]. Additionally, research in cardiac fibrosis models revealed that RA can ameliorate excessive ECM accumulation in myocardial tissue, potentially through interference with angiotensin II signaling and reduction of oxidative stress [1]. The consistency of benefits across these diverse organ systems underscores the fundamental role that RA's target pathways play in fibrotic processes throughout the body.
Enzyme Cost Optimization: For industrial-scale applications, enzyme costs become a significant factor. Consider enzyme recovery and reuse strategies, such as enzyme immobilization on solid supports, to improve economic viability.
Process Integration: EAE can be effectively integrated as a pretreatment step before conventional extraction methods. Research shows that enzymatic pretreatment for 1 hour prior to conventional solvent extraction significantly enhances both extraction yield and bioactivity of the final product [2].
Quality Control: Implement rigorous quality control measures for incoming plant material, as seasonal variations, growing conditions, and plant age can significantly impact RA content and extract composition.
Low Extraction Yield: Verify enzyme activity through appropriate assays, ensure proper pH maintenance throughout extraction, and confirm that temperature remains within the optimal range for the specific enzymes used.
Precipitation Issues: If encountering precipitation during extraction or concentration, adjust ethanol:water ratios or consider mild heating with stirring to redissolve precipitated compounds.
Variable Biological Activity: Standardize extracts based on RA content rather than just crude yield to ensure consistent pharmacological effects across different batches.
Enzyme-assisted extraction represents a highly efficient approach for obtaining this compound-rich extracts with enhanced biological activity. Through strategic optimization of key parameters including enzyme selection, concentration, pH, temperature, and extraction time, researchers can achieve significantly improved yields compared to conventional extraction methods. The comprehensive protocol detailed in these application notes provides a robust foundation for implementing EAE in both research and industrial settings. This compound's multifaceted mechanisms of action—particularly its simultaneous modulation of TGF-β, Wnt, and Nrf2 pathways—underscore its therapeutic potential for treating fibrotic disorders across multiple organ systems. As research continues to elucidate additional molecular targets and therapeutic applications, enzyme-assisted extraction will play an increasingly important role in producing high-quality RA extracts for pharmaceutical development and clinical applications.
Rosmarinic acid (RA) is a prominent polyphenolic compound with demonstrated antioxidant, anti-inflammatory, and potential anticancer properties [1] [2]. Its quantification is crucial for quality control of herbal medicines and advanced pharmaceutical formulations. This note summarizes developed and validated HPLC methods for quantifying RA in various matrices, from raw plant material to complex biological samples.
A modern approach to HPLC method development employs Analytical Quality by Design (QbD) principles to ensure robustness and reliability. A key study systematically developed a reverse-phase (RP-)HPLC method for the simultaneous quantification of RA and EGCG [1].
The table below consolidates chromatographic conditions from various studies for different applications.
Table 1: HPLC Conditions for this compound Analysis from Various Studies
| Application / Plant Material | Column | Mobile Phase (Gradient/Gradient) | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
|---|---|---|---|---|---|
| Lipid-based nanocarriers & Biological fluids | Phenomenex Luna C18 | Methanol : 0.1% Formic Acid (60:40, Isocratic) | 1.0 | Not Specified | [1] |
| Orthosiphon spiralis | Ascentis C8 | Acetonitrile : 0.1% Formic Acid (Gradient) | 0.6 | 329 | [3] |
| T. laurifolia | Supelcosil LC-18 | Acetonitrile : 0.1% TFA (Gradient) | 0.8 | 280 / 320 | [4] |
For any analytical method to be reliable, it must undergo rigorous validation. The following table summarizes validation parameters reported in the literature.
Table 2: Validation Parameters for HPLC Methods Quantifying this compound
| Validation Parameter | Results for RA in Nanocarriers/Fluids [1] | Results for RA in T. laurifolia [4] |
|---|---|---|
| Linearity Range | 2 - 10 µg/mL | Not Specified (100 ppm standard used) |
| Correlation Coefficient (R²) | 0.999 | Not Specified |
| LOD | 0.35 µg/mL | Not Specified |
| LOQ | 1.07 µg/mL | Not Specified |
| Precision (% RSD) | < 2% | Intermediate Precision assessed via % RSD |
| Accuracy (% Recovery) | 96.2 - 102.1% (in nanocarriers, plasma, urine) | Assessed via % Recovery (standard addition) |
Validated HPLC methods are essential for evaluating the quality of herbal drugs. An study on Perilla frutescens highlighted significant variation in RA content across different plant parts: Perillae Folium (leaves) consistently showed the highest RA content, up to 14,978.65 mg/kg in some samples, compared to the stems (Perillae Caulis) and fruits (Perillae Fructus) [5]. Furthermore, an analysis of Melissa officinalis (lemon balm) found the RA content to range from 1.03% to 3.30% of the dried herb [6].
This protocol is adapted from the green RP-HPLC method for analyzing lipid-based nanocarriers and biological fluids [1].
1. Sample Preparation
2. Instrumentation and Conditions
3. System Suitability Test
4. Quantification
This protocol is a general method adapted from analyses of Perilla frutescens, Orthosiphon spiralis, and Melissa officinalis [5] [6] [3].
1. Sample Preparation (Plant Extraction)
2. Instrumentation and Conditions
3. Method Validation (for in-house validation)
The following diagram illustrates the logical workflow for developing and applying an HPLC method for this compound analysis, integrating QbD principles.
This compound (RA) is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, a bioactive polyphenol first isolated from rosemary (Rosmarinus officinalis L.) in 1958 [1] [2]. It is widely distributed in plants of the Lamiaceae family, including rosemary, sage, basil, lemon balm, and perilla, where it functions as a defensive phytoalexin [3] [4]. RA exhibits a broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and antifibrotic activities [5] [1] [2]. Its therapeutic potential is driving increased demand for efficient, scalable production and purification methods for pharmaceutical and nutraceutical applications.
ScCO₂ extraction is a sustainable, efficient method ideal for thermolabile compounds like RA. Its parameters can be optimized using a Box-Behnken Design (BBD) to maximize yield [4].
A sequential ScCO₂-Soxhlet coupling can significantly increase RA content in the final extract by disrupting the plant matrix and facilitating subsequent solvent extraction [4].
While less advanced, conventional methods remain useful for initial screening.
Rigorous quantification is essential for standardizing extracts.
The table below summarizes quantitative data from different extraction methods.
Table 1: Quantitative Comparison of this compound Extraction Methods
| Extraction Method | Optimal Conditions | Total Extract Yield (%) | RA Content (mg/g Dry Matter) | Key Advantages |
|---|---|---|---|---|
| Supercritical CO₂ (ScCO₂) | 150 bar, 80 °C, 15% EtOH [4] | 21.86 ± 1.55 [4] | 3.43 ± 0.13 [4] | Solvent-free, high purity, preserves thermolabile compounds. |
| ScCO₂-Soxhlet Coupling | ScCO₂ pre-treatment + Soxhlet [4] | Not Specified | 5.78 [4] | Highest RA content; maximizes yield from biomass. |
| Hydrodistillation Residue | 2.5 hours distillation [6] | Not Specified | Maximum concentration at 2.5h [6] | Valorizes waste streams from essential oil industry. |
RA's therapeutic effects are mediated through modulation of critical signaling pathways. The following diagram illustrates the key molecular pathways through which this compound exerts its antifibrotic and antioxidant effects.
Fibrosis, characterized by excessive collagen deposition and tissue hardening, is a hallmark of chronic diseases in the liver, kidneys, lungs, and heart. RA and plant extracts containing it demonstrate potent antifibrotic effects across experimental models [3].
RA's potent antioxidant property underlies its protective effects against oxidative stress-induced pathologies like atherosclerosis.
Research highlights RA's potential as a chemopreventive and therapeutic agent, particularly against aggressive cancers like triple-negative breast cancer (TNBC).
This compound is a multifaceted natural product with significant and validated therapeutic potential. The application of advanced extraction techniques like optimized ScCO₂ allows for the sustainable production of high-quality RA-enriched extracts. Its well-documented mechanisms, particularly in combating fibrosis, atherosclerosis, and cancer, provide a strong scientific foundation for further drug development.
Future efforts should focus on:
This compound (RA) is a valuable caffeic acid ester naturally found in plants of the Lamiaceae and Boraginaceae families, with demonstrated therapeutic potential across multiple disease areas. Recent advances have revealed its significant utility in cell culture systems, both for enhancing production of secondary metabolites in plant cell cultures and for improving productivity and proliferation in mammalian cell lines used for biopharmaceutical manufacturing. As a multifunctional phenolic compound, RA exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it valuable for pharmaceutical, cosmetic, and food industries. The global RA market is projected to grow at a compound annual growth rate of 9.1% from 2025 to 2035, expected to reach a market value of US$ 369.7 million by 2035, driving increased interest in optimized production methodologies [1].
The growing commercial importance of RA has stimulated research into biotechnological production strategies that overcome the limitations of traditional extraction methods, including low yields, environmental variability, and high purification costs. This document presents comprehensive application notes and detailed protocols for RA utilization in cell culture systems, drawing from recent scientific advances in plant cell suspension cultures, metabolic engineering, and mammalian cell culture optimization. These protocols provide researchers with standardized methodologies for implementing RA strategies in both production and therapeutic investigation contexts [1] [2].
Plant cell suspension cultures provide a controlled system for consistent RA production independent of environmental variables. The following protocol has been optimized for multiple species including Lavandula vera, Ehretia asperula, and various Salvia species:
Medium Preparation: Use modified Linsmayer-Skoog (LS) medium or Gamborg (B5) medium supplemented with 1.5 mg/L naphthalene acetic acid (NAA) as auxin source. The optimal nutrient concentrations for RA production in Lavandula vera are: NH₄NO₃ at 0.09 g/L, KNO₃ at 3.02 g/L, and KH₂PO₄ at 0.170 g/L. This specific combination has demonstrated 27-fold higher RA production compared to standard LS medium [3] [4].
Culture Conditions: Maintain cultures at 25±2°C under a 16-hour photoperiod with light intensity of 35-50 μmol/m²/s using cool white fluorescent lamps. Agitate cultures at 100-120 rpm in orbital shakers with a subculture interval of 14-21 days based on growth kinetics [4] [5].
Inoculum Density: Standardize inoculum at 150-200 g/L fresh weight or approximately 15-20 g/L dry cell weight for consistent growth patterns and metabolite production [4].
Elicitor application significantly enhances RA accumulation in plant cell cultures by stimulating defense responses and secondary metabolite pathways:
Yeast Extract Elicitation: Prepare yeast extract solution in sterile distilled water, filter-sterilize (0.2 μm), and add to cultures during late exponential growth phase (typically day 10-12). The optimal concentration is 1.0 g/L with exposure duration of 12 hours. This treatment has demonstrated significant increases in both total phenolic content and specific RA accumulation [4].
Precursor Feeding: Supplement culture medium with L-tyrosine (0.5 mg/L) as primary precursor. Add during inoculation phase to provide substrate for RA biosynthetic pathway. L-tyrosine has proven more effective than L-phenylalanine for enhancing RA yield in multiple species [4].
Methyl Jasmonate Elicitation: Prepare stock solution in ethanol and dilute to working concentration of 50-100 μM. Add to cultures during active growth phase (day 7-10) for exposure period of 24-48 hours [6].
Shoot culture systems provide an alternative to cell suspensions for RA production, particularly in species where organized tissue enhances metabolite accumulation:
Culture Establishment: Surface-sterilize nodal segments (1-1.5 cm) from healthy mother plants and culture on Murashige and Skoog (MS) medium supplemented with 0.1 mg/L IAA and 1 mg/L meta-topolin (mTOP) as cytokinin source [5].
Cytokinin Optimization: For enhanced shoot proliferation and RA production, supplement with 1 mg/L 6-benzylaminopurine (BAP), which provides the optimal balance between proliferation ratio (6.3), biomass accumulation, and RA content (16 mg/g dry weight) [5].
Harvest Timing: Monitor culture growth and harvest at 50 days for maximum RA accumulation, reaching up to 19.25 mg/g dry weight in Salvia atropatana systems. Note that extended culture duration may induce morphological changes including apical necrosis [5].
Chinese hamster ovary (CHO) cell cultures for monoclonal antibody production demonstrate significantly enhanced productivity with RA supplementation:
RA Preparation: Prepare RA stock solution at 10-20 mM concentration in DMSO or cell culture-grade water with gentle heating if necessary. Filter-sterilize (0.2 μm) and store protected from light at -20°C for up to 3 months [7] [8].
Supplementation Protocol: Add RA to basal media at 36 mg/L (100 μM) concentration prior to bioreactor inoculation. For fed-batch processes, include RA only in basal media, not in feed concentrates, to maintain consistent exposure throughout culture duration [8].
Bioreactor Conditions: Maintain standard CHO culture parameters at 37°C initially, shifting to 35°C when viable cell density (VCD) reaches ≥10 × 10⁶ cells/mL. Control pH at 7.1 and dissolved oxygen at 50% of air saturation. These conditions with RA supplementation typically yield up to two-fold increase in antibody production [7] [8].
Monitoring Parameters: Track viable cell density, viability, metabolite profiles (glucose, lactate, glutamine, glutamate, ammonia), and product titer daily. RA-supplemented cultures typically demonstrate extended culture longevity and enhanced specific productivity [8].
To confirm RA mechanism of action in CHO cultures, implement the following analytical assessments:
Pathway Analysis: Monitor unfolded protein response (UPR) activation through XBP1 splicing analysis and mTOR pathway activation via phospho-assays at days 2 and 6 of culture [7].
Productivity Assessment: Calculate integrated viable cell density (IVCD) and specific productivity (qP) to quantify RA-induced enhancements. RA typically increases qP by 50-100% while maintaining product quality attributes [7] [8].
Cell Cycle Analysis: Perform flow cytometry to assess RA effects on cell cycle progression. RA supplementation typically induces G1 phase accumulation while reducing apoptotic populations [7].
Table 1: Optimization of Nutrient Medium Components for RA Production in Lavandula vera Cell Suspensions
| Component | Standard LS Medium | Optimized Concentration | Effect on RA Production |
|---|---|---|---|
| NH₄NO₃ | Variable | 0.09 g/L | 27-fold increase vs standard |
| KNO₃ | Variable | 3.02 g/L | Maximal yield: 1786.74 mg/L |
| KH₂PO₄ | Variable | 0.170 g/L | Enhanced biosynthetic flux |
| Resulting RA Yield | ~66 mg/L | 1786.74 mg/L | 27-fold enhancement |
Table 2: RA Effects on CHO Cell Culture Performance Parameters
| Parameter | Control Conditions | RA Supplementation | Enhancement |
|---|---|---|---|
| Antibody Titer | Baseline | Up to 2-fold increase | 100% improvement |
| Viable Cell Density | Baseline | 10-30% increase | Extended culture longevity |
| Specific Productivity (qP) | Baseline | 50-100% increase | More efficient production |
| Optimal Concentration | N/A | 36-100 μM | Dose-dependent effect |
| Key Pathways Affected | N/A | UPR, mTOR, MAPK, PI3K/Akt | Reduced ER stress |
Table 3: Elicitor Effects on RA Production in Plant Cell Cultures
| Elicitor/Precursor | Optimal Concentration | Exposure Duration | Enhancement Effect |
|---|---|---|---|
| Yeast Extract | 1.0 g/L | 12 hours | Significant increase in phenolics & RA |
| L-Tyrosine | 0.5 mg/L | Entire culture period | Superior to phenylalanine |
| Methyl Jasmonate | 50-100 μM | 24-48 hours | Enhanced biosynthetic genes |
| Salicylic Acid | 50-100 μM | 24-72 hours | Moderate improvement |
RA exerts multifaceted effects on CHO cells through several key molecular pathways. Transcriptomics analysis reveals that RA treatment modifies gene expression and strongly affects both MAPK and PI3K/Akt signaling pathways, which regulate critical processes of cell survival and cell death decisions. Additionally, RA increases reactive oxygen species (ROS) levels, stimulates endoplasmic reticulum (ER) stress, and activates the unfolded protein response (UPR), paradoxically leading to enhanced productivity despite these stressful events. The mTOR pathway activation appears crucial for RA-mediated improvements, with both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) stimulated in RA-supplemented cultures. This crosstalk between mTOR activation and UPR upregulation directly correlates with enhanced antibody production, potentially obviating the need for labor-intensive genetic engineering approaches [7] [8].
Figure 1: Signaling Pathways Mediating RA Effects in CHO Cells - RA influences multiple signaling pathways leading to enhanced bioproduction outcomes. The MAPK and PI3K/Akt pathways regulate proliferation and viability, while UPR and mTOR activation directly enhance protein production capacity. Interestingly, RA-induced ROS and ER stress activate adaptive responses that ultimately improve productivity [7] [8].
In plant cell cultures, RA biosynthesis originates from two aromatic amino acids: phenylalanine and tyrosine. The pathway involves multiple enzyme-catalyzed steps beginning with deamination of phenylalanine to cinnamic acid by phenylalanine ammonia-lyase (PAL), a key regulatory enzyme. Simultaneously, tyrosine is transformed via transamination to 4-hydroxyphenylpyruvic acid, which is subsequently reduced to 4-hydroxyphenyllactic acid. The ester linkage between the caffeic acid derivative and hydroxyphenyllactic acid is catalyzed by This compound synthase (RAS), with final hydroxylations performed by cytochrome P450 monooxygenases. Elicitors like methyl jasmonate and yeast extract enhance RA production by upregulating transcription and activity of these key biosynthetic enzymes, particularly PAL and RAS [2] [9].
Figure 2: this compound Biosynthetic Pathway in Plant Cells - RA biosynthesis originates from two distinct amino acid precursors that converge through the action of this compound synthase (RAS). Key regulatory enzymes include phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and RAS itself, all of which are upregulated by elicitor treatment [2] [9].
The applications of RA in cell culture systems continue to expand as research reveals new mechanisms and optimization strategies. Current primary applications include:
Biopharmaceutical Production: RA supplementation significantly enhances monoclonal antibody production in CHO cells, potentially reducing manufacturing costs for biologics. The two-fold increase in titer achieved through RA addition represents substantial economic benefits for industrial bioreactor processes [7] [8].
Sustainable Metabolite Production: Plant cell suspension cultures optimized for RA production provide a reliable, consistent source of this valuable compound independent of agricultural constraints. This approach supports the growing demand for RA in pharmaceutical and cosmetic applications while avoiding supply chain uncertainties associated with field cultivation [1] [5].
Metabolic Engineering Platforms: Advanced metabolic engineering strategies enable reconstruction of RA biosynthetic pathways in microbial systems like Saccharomyces cerevisiae. These approaches include pathway modification, cofactor engineering, and modular co-culture strategies to optimize production yields and efficiency [1] [9].
Future development areas include integration of omics technologies for comprehensive understanding of RA effects on cellular metabolism, development of next-generation elicitors for plant culture systems, and engineering of RA-analogs with enhanced bioactivity for specific applications. The continuing elucidation of RA's mechanisms of action will further refine its application across diverse cell culture platforms.
This compound (RA) is a naturally occurring polyphenolic compound, first isolated from Rosmarinus officinalis L. (rosemary) in 1958. It is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid and is found in many plants of the Lamiaceae and Boraginaceae families [1] [2]. RA has garnered significant scientific interest due to its wide range of pharmacological activities, particularly its potent anti-inflammatory effects, which have been demonstrated in both in vitro and in vivo models of various inflammatory diseases [3] [2].
This document provides a detailed overview of the molecular mechanisms of RA and standardized experimental protocols for assessing its anti-inflammatory activity, tailored for researchers and drug development professionals.
The anti-inflammatory effects of this compound are mediated through the modulation of several key signaling pathways and transcription factors involved in the immune response. The primary mechanisms are summarized in the diagram below and detailed thereafter.
RA directly targets central hubs of inflammation. It inhibits the NF-κB pathway by preventing the phosphorylation and degradation of IκB, thereby reducing the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory genes [4] [3]. Furthermore, RA suppresses the activation of the MAPK pathway (including p38, JNK, and ERK), which is a crucial regulator of inflammation and cell stress responses [4]. In models of endometritis, RA was shown to inhibit the TLR4-NLRP3 inflammasome pathway, leading to reduced caspase-1 activation and decreased production of mature IL-1β and IL-18 [5].
Through these pathway inhibitions, RA significantly reduces the production of key inflammatory mediators:
RA exerts strong antioxidant effects, which are intrinsically linked to its anti-inflammatory action. It activates the Nrf2 signaling pathway, a master regulator of antioxidant response. This activation leads to the upregulation of cytoprotective enzymes including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and others like superoxide dismutase (SOD) and catalase (CAT) [6] [7]. By mitigating oxidative stress, RA indirectly suppresses inflammation triggered by reactive oxygen species (ROS).
The anti-inflammatory efficacy of RA has been validated across diverse experimental models. The table below summarizes key quantitative findings from preclinical studies.
| Experimental Model | Inducing Agent | RA Dosage / Concentration | Key Outcomes & Efficacy | Primary Mechanisms Implicated |
|---|---|---|---|---|
| Macrophages (RAW 264.7) [4] | LPS | 0 - 200 µM (non-cytotoxic) | ↓ NO, PGE2, TNF-α, IL-6, IL-1β; ↓ iNOS, COX-2 protein expression | NF-κB, MAPK inhibition |
| Acute Liver Injury (Mice) [6] [7] | CCl~4~ | 10, 20, 40 mg/kg (oral, 28 days) | ↓ Serum ALT, ALP, TG, TC; ↓ Hepatic ROS, MDA, TNF-α, IL-6; ↑ GSH, SOD, CAT | Nrf2 pathway activation (↑ Nrf2, HO-1, NQO1) |
| Endometritis (Mice) [5] | LPS | 10 mg/kg (RA-loaded exosomes) | ↓ Histopathological damage, MPO; ↓ TNF-α, IL-1β, IL-6; ↓ TLR4, NLRP3, Caspase-1 | TLR4-NLRP3 inflammasome suppression |
| Collagen-Induced Arthritis (Mice) [3] | Bovine Type II Collagen | 10 mg/kg (intraperitoneal) | ↓ Arthritis index, paw swelling; ↓ synovitis; ↓ COX-2 expressing cells | Immune cell apoptosis (mitochondrial pathway) |
| Osteoarthritis (Rat Chondrocytes) [3] | IL-1β | Not specified (in vitro) | ↓ IL-6 secretion; ↓ ADAMTS-4, ADAMTS-5 gene/protein; ↑ ACAN, COL2A1 | Inhibition of ECM degradation |
This protocol assesses the efficacy of RA in suppressing inflammation in LPS-stimulated RAW 264.7 murine macrophages, a standard model for screening anti-inflammatory compounds [4].
Workflow Overview:
Materials:
Procedure:
Downstream Analysis:
This protocol evaluates the anti-inflammatory and antioxidant effects of RA in a CCl₄-induced mouse model of acute liver injury [6] [7].
Materials:
Procedure:
Downstream Analysis:
A significant challenge in RA application is its low aqueous solubility and bioavailability. Advanced formulation strategies can overcome this limitation:
This compound is a versatile natural product with multi-targeted anti-inflammatory mechanisms, making it a promising candidate for therapeutic development. The protocols provided herein offer a robust framework for screening and characterizing its efficacy in preclinical models. Future work should focus on optimizing delivery systems to enhance its bioavailability and conducting detailed pharmacokinetic and toxicological studies to translate these findings into clinical applications.
Rosmarinic acid (RA) is a naturally occurring polyphenolic compound widely distributed in plants of the Lamiaceae family, including rosemary, sage, mint, and basil. As an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, it possesses two catechol moieties in its chemical structure that confer potent antioxidant capabilities [1] [2]. The growing interest in this compound stems from its diverse biological activities, including anti-inflammatory, anti-mutagenic, photoprotective, and potential neuroprotective effects, which correlate strongly with its ability to scavenge free radicals and mitigate oxidative stress [1] [2]. Consequently, accurate assessment of this compound's antioxidant capacity is essential for researchers in pharmaceutical development, food science, and cosmetic applications.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay represents one of the most widely employed methods for evaluating the free radical scavenging activity of antioxidants due to its simplicity, reproducibility, and cost-effectiveness [3] [4]. This spectrophotometric assay measures the ability of antioxidant compounds to reduce the stable free radical DPPH• by donating hydrogen atoms or electrons, converting the purple-colored DPPH• to a yellow-colored diphenylpicrylhydrazine derivative [3]. The degree of color change correlates directly with the antioxidant potential of the tested compound. For this compound specifically, the DPPH assay has demonstrated exceptional radical scavenging capabilities, with studies reporting activity greater than 95% at concentrations of 100 μg/mL [5]. These application notes provide detailed protocols and methodological considerations for conducting DPPH assays on this compound, along with key experimental data and advanced applications relevant to drug development and natural product research.
Sample Preparation: Prepare this compound stock solution at 1 mg/mL in methanol. Serially dilute to obtain concentrations ranging from 1.95 to 1000 μg/mL [4].
Reaction Mixture: Combine 150 μL of each sample concentration with 150 μL of DPPH solution (0.04 mg/mL) in duplicate or triplicate [4].
Incubation: Allow the reaction to proceed in darkness at room temperature for 30-90 minutes. Monitor reaction progress at 15-minute intervals to determine optimal reaction time [5] [4].
Absorbance Measurement: Measure absorbance at 517 nm against a blank consisting of sample solution without DPPH.
Controls: Include a negative control (solvent + DPPH solution) and positive control (Trolox or other standard antioxidants).
Calculation: Calculate DPPH radical scavenging activity using the formula:
Inhibition (%) = [1 - (Abs_sample - Abs_blank)/(Abs_control)] × 100 [4]
where Abs_sample is the absorbance of the test sample with DPPH, Abs_blank is the absorbance of the sample without DPPH, and Abs_control is the absorbance of DPPH solution without sample.
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) from the regression line of concentration versus inhibition percentage. Alternatively, express results as Trolox Equivalent Antioxidant Capacity (TEAC) using the formula: TEAC = IC₅₀(Trolox)/IC₅₀(sample) [3].
The following workflow diagram illustrates the key steps in the DPPH assay procedure:
For researchers requiring high-purity this compound from plant materials, the following protocol has demonstrated efficacy:
Extraction: Begin with dried plant material (e.g., rosemary, mint). Perform methanolic extraction under reflux conditions (1:50 solid-to-solvent ratio) for 2-4 hours [5].
Liquid-Liquid Extraction: Dissolve the crude extract in water adjusted to pH 2-3 using HCl. Add equal volume of ethyl acetate, separate the organic phase, and evaporate under reduced pressure [6].
Column Chromatography: Purify further using silica gel column chromatography (200-300 mesh). Employ isocratic elution with ethyl acetate containing 0-2.5% formic acid at a flow rate of 2 bed volumes/hour [6].
Analysis: Verify purity (>92%) using HPLC with C18 column, mobile phase acetonitrile:0.1% trifluoroacetic acid in water (40:60), and detection at 330 nm [6].
Table 1: DPPH Radical Scavenging Activity of this compound and Related Compounds
| Compound | IC₅₀ Value (μM) | DPPH Scavenging at 100 μg/mL | TEAC Value | Reference |
|---|---|---|---|---|
| This compound | 10.09 ± 0.92 | >95% | 1.0 (reference) | [5] [7] |
| Methyl rosmarinate | 12.5 ± 1.43 | ~90% | 0.81 | [7] |
| Ethyl rosmarinate | 16.5 ± 1.60 | ~85% | 0.61 | [7] |
| Trolox (standard) | 10.09 (by definition) | ~50% at 10 μM | 1.0 | [3] |
Table 2: Comparison of Antioxidant Activities Across Different Assay Systems
| Assay Method | Results for this compound | Experimental Conditions | Reference |
|---|---|---|---|
| DPPH | IC₅₀ = 10.09 μM | Methanol, 30 min incubation | [7] |
| H₂O₂ scavenging | 87.83% at 100 μg/mL | Phosphate buffer, pH 7.4 | [5] |
| FRAP | 643.87 μmol/L | 30 min incubation | [7] |
| TEAC | High correlation with DPPH | ABTS•+ decolorization | [2] |
The potent antioxidant activity of this compound stems from its unique molecular architecture. The presence of two catechol moieties (3,4-dihydroxyphenyl groups) in its structure enables efficient hydrogen atom transfer to radical species [1]. The caffeoyl moiety contributes significantly to radical stabilization through resonance delocalization of the unpaired electron. Research has identified that the primary antioxidation product is an unstable quinone derivative formed on the 2-oxyphenylpropanoyl moiety of this compound [1]. This mechanism involves:
The following diagram illustrates the antioxidation mechanism of this compound against radical species:
Structural modification of this compound through esterification has shown significant effects on both antioxidant activity and biological properties:
Antibacterial enhancement: Propyl and methyl esters of this compound demonstrate improved antibacterial activity against Gram-positive bacteria compared to the parent compound [6].
Lipophilicity adjustment: Ester derivatives with medium alkyl chains (methyl, ethyl) maintain strong antioxidant activity while altering solubility profiles for different application matrices [7].
Food matrix effects: The antioxidant efficacy of this compound derivatives follows the "polar paradox" principle - polar antioxidants like native this compound perform better in bulk oil systems, while more lipophilic derivatives show enhanced activity in emulsion systems [7].
The antioxidant activity of this compound can be further validated using in vivo models such as Caenorhabditis elegans:
Worm cultivation: Synchronized L1 larvae of C. elegans (N2 Bristol strain) are cultured on NGM agar plates with E. coli OP50 as food source [4].
Treatment exposure: Worms are exposed to this compound (0.1-50 mg/mL) for 48 hours during growth from L1 to young adult stage [4].
Homogenization and analysis: Collect worms, wash, homogenize using Ultraturrax, filter through 0.45 μm filter, and analyze using standard DPPH assay protocol [4].
Results interpretation: Studies demonstrate an EC₅₀ of 8.50 ± 0.33 μg/mL for this compound in this in vivo system, confirming its bioavailability and maintained antioxidant activity within a living organism [4].
Several critical factors must be controlled to ensure reproducible DPPH assay results:
Reaction time: The scavenging reaction typically reaches equilibrium within 30-90 minutes, but optimal time should be determined experimentally for each system [5] [4].
Solvent effects: Methanol and ethanol are preferred solvents; acetone and acetonitrile may affect reaction kinetics [3].
pH dependence: Antioxidant activity is pH-dependent, with optimal performance around neutral pH for most applications [6].
Concentration range: A broad concentration range (1.95-1000 μg/mL) is recommended to accurately determine IC₅₀ values [4].
Table 3: Troubleshooting Guide for DPPH Assays with this compound
| Problem | Possible Cause | Solution |
|---|---|---|
| Low radical scavenging activity | Compound degradation | Use fresh samples, protect from light, add nitrogen blanket |
| Poor linearity in calibration | Inadequate concentration range | Extend concentration points, verify serial dilution accuracy |
| High background absorbance | Solvent impurities | Use HPLC-grade solvents, filter samples before analysis |
| Inconsistent replicates | Incomplete mixing | Use vortex mixer, ensure consistent reaction volumes |
| Rapid DPPH degradation | Light exposure | Wrap tubes in aluminum foil, work in dim light |
For research intended for regulatory submissions or quality control applications, the following validation parameters should be established:
Precision: Intra-day and inter-day relative standard deviation (RSD) should be <5% and <10%, respectively [3].
Accuracy: Recovery studies should yield 95-105% for known concentrations of this compound standards.
Linearity: The method should demonstrate R² > 0.99 over the working concentration range.
Robustness: Evaluate impact of minor variations in DPPH concentration, reaction time, and solvent composition.
Specificity: Confirm that other phenolic compounds present in extracts do not interfere with this compound quantification.
These application notes provide comprehensive protocols for the evaluation of this compound's antioxidant activity using the DPPH assay. The methods outlined have been validated across multiple research settings and demonstrate consistent, reproducible results. This compound exhibits exceptional free radical scavenging capacity, with IC₅₀ values approximately 10.09 μM in the DPPH assay, making it a promising natural antioxidant for pharmaceutical, cosmetic, and food applications. The structural features responsible for its activity - specifically the two catechol moieties - provide insights for further development of this compound derivatives with enhanced biological activities. Researchers are encouraged to adapt these protocols to their specific needs while maintaining the core methodological principles outlined herein.
This compound (RA), an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, is a naturally occurring phenolic compound widely distributed in plants of the Lamiaceae family, including rosemary, sage, lemon balm, oregano, and peppermint. RA demonstrates multifaceted therapeutic potential with documented antioxidant, anti-inflammatory, antimicrobial, neuroprotective, and anticancer activities. Its mechanism of action includes scavenging reactive oxygen species, inhibiting pro-inflammatory cytokine production, and modulating key cellular signaling pathways such as NF-κB. Recent studies have highlighted RA's ability to reverse cancer resistance to first-line chemotherapeutics and protect against therapy-induced toxicity, positioning it as a promising adjunctive therapeutic agent in oncology [1].
Despite its promising pharmacological profile, RA faces significant pharmaceutical development challenges primarily stemming from its limited aqueous solubility and susceptibility to degradation under various environmental conditions. These limitations directly impact its bioavailability, efficacy, and shelf-life in formulated products. The complex equilibrium between RA's hydrophilic catechol groups and hydrophobic aromatic rings creates solubility characteristics that vary dramatically with solvent composition, pH, and temperature. Additionally, RA demonstrates pH-dependent stability, with significant degradation occurring in acidic environments such as the gastric milieu. These physicochemical challenges necessitate strategic formulation approaches and precise control of processing conditions to develop stable, bioavailable RA-containing pharmaceuticals [2] [3].
The solubility behavior of RA directly influences its extraction efficiency, purification potential, and formulation strategies. Experimental data reveal that RA exhibits significantly higher solubility in polar organic solvents such as methanol and ethanol compared to aqueous systems. This preference stems from RA's molecular structure, which contains both hydrophilic phenolic groups and hydrophobic aromatic regions, allowing for effective interaction with medium-polarity solvents. The solubility increases substantially with temperature, suggesting endothermic dissolution behavior [3].
Table 1: Solubility of this compound in Pure Solvents Across Temperature Range
| Solvent | 293.2 K (mg/mL) | 298.2 K (mg/mL) | 303.2 K (mg/mL) | 308.2 K (mg/mL) | 313.2 K (mg/mL) | 318.2 K (mg/mL) |
|---|---|---|---|---|---|---|
| Water | 0.14 | 0.16 | 0.19 | 0.22 | 0.26 | 0.31 |
| Methanol | 3.42 | 3.98 | 4.61 | 5.32 | 6.12 | 7.02 |
| Ethanol | 2.87 | 3.31 | 3.81 | 4.38 | 5.03 | 5.77 |
In binary solvent systems, RA demonstrates a nonlinear solubility relationship with solvent composition. Maximum solubility occurs in ethanol-water mixtures containing 70-90% organic modifier, significantly exceeding solubility in either pure solvent. This synergistic solubility enhancement arises from the optimal balance between the nonpolar skeleton solvation by organic solvent and hydrogen bonding of phenolic groups with water. The solubility in these binary systems can be accurately modeled using the Apelblat equation, which shows strong correlation with experimental data (R² > 0.99) [3].
Table 2: Solubility of this compound in Binary Solvent Mixtures at 298.2 K
| Solvent System | Ethanol Fraction | Solubility (mg/mL) | Methanol Fraction | Solubility (mg/mL) |
|---|---|---|---|---|
| Water-Ethanol | 0.1 | 0.32 | 0.1 | 0.41 |
| Water-Ethanol | 0.3 | 0.87 | 0.3 | 1.12 |
| Water-Ethanol | 0.5 | 1.68 | 0.5 | 2.04 |
| Water-Ethanol | 0.7 | 2.79 | 0.7 | 3.25 |
| Water-Ethanol | 0.9 | 3.22 | 0.9 | 3.84 |
Solid-Phase Extraction (SPE) Optimization: For purification of RA from complex plant extracts, reversed-phase C18 cartridges provide effective separation when eluted with ethyl acetate-chloroform mixtures. The recovery efficiency can be predicted using Hansen solubility parameters, which account for dispersion forces, polar interactions, and hydrogen bonding. The model demonstrates high correlation with experimental recovery rates (R² > 0.8), enabling rational solvent selection [4].
Green Extraction Approaches: Recent developments emphasize environmentally sustainable extraction methods. Edible oils, particularly fish and linseed oils, serve as effective "green" extractants for RA, although with lower efficiency (approximately 30-40% less) compared to methanol or ethanol. However, oil-based maceration offers advantages for direct incorporation in cosmetic and nutraceutical formulations while avoiding organic solvent residues [5].
Soxhlet Extraction Protocol: For laboratory-scale isolation, optimized Soxhlet extraction employing a 1:1 H₂O/ethanol mixture followed by sequential partitioning with n-butanol, toluene, and methyl tert-butyl ether (MTBE) at precisely controlled pH values (3.75-4.5) yields high-purity RA (96%) with excellent recovery. The pH control is critical as RA becomes insoluble in water at pH 3.7, enabling selective separation [6].
RA stability follows pH-dependent degradation kinetics, with pronounced instability in acidic environments. In vitro digestion models using human gastrointestinal enzymes demonstrate that RA stability decreases significantly after exposure to gastric conditions (pH 2.5), with ≥50% degradation observed. The compound shows greater stability in neutral to slightly alkaline conditions (pH 7.5), where temperature (37°C) alone does not cause significant degradation [2].
Table 3: Stability of this compound Under Different Environmental Conditions
| Condition | Temperature | pH | Time | Remaining RA | Degradation Kinetics |
|---|---|---|---|---|---|
| Acidic medium | 37°C | 2.5 | 30 min | ≤50% | First-order |
| Alkaline medium | 37°C | 7.5 | 120 min | ≥90% | Zero-order |
| Hydroethanolic tincture | 25°C | ~5.5 | 6 months | 48-92%* | First-order |
| Edible oil macerate | 25°C | - | 6 months | ≥85% | First-order |
| Aqueous solution | 25°C | ~6.0 | 6 months | ≤60% | Second-order |
*Note: Range represents variation across different plant tinctures (sage, thyme, peppermint, etc.)
The degradation kinetics of RA vary with formulation matrix. In hydroethanolic solutions and oil macerates, RA degradation generally follows first-order kinetics, while in aqueous solutions, second-order kinetics may prevail. The degradation rate constant for RA in ethanolic tinctures stored at ambient temperature ranges from 0.0015 to 0.0085 day⁻¹, corresponding to half-lives of 82-462 days, depending on the plant matrix and specific storage conditions [7] [5].
Liquid Formulations: In commercial herbal medicinal products (HMPs) including tinctures and liquid extracts, RA demonstrates variable stability depending on excipient composition. Hydroethanolic solutions (ethanol content ≥20% v/v) generally provide better RA stability compared to purely aqueous systems. Under long-term storage conditions (25°C ± 2°C; 60% ± 5% RH), RA content in peppermint tincture may decrease to 79.6-92.0% of initial concentration after 6 months, with batch-to-batch variability observed [8].
Temperature Dependence: Accelerated stability studies (40°C ± 2°C) reveal substantially faster RA degradation compared to ambient conditions, with Q₁₀ values (temperature coefficient) typically ranging from 2.0 to 3.5, indicating significant thermal sensitivity. This temperature dependence necessitates controlled storage conditions throughout the product lifecycle [8].
Degradation Products: HPLC analyses of aged tinctures indicate that RA degradation partially yields caffeic acid through ester bond hydrolysis. This transformation pathway is particularly notable in sage tinctures, where decreasing RA concentrations correlate with increasing caffeic acid detection over storage periods [7].
Liposomal systems represent one of the most effective approaches for enhancing both solubility and stability of RA. The incorporation of RA into phospholipid bilayers significantly improves dissolution characteristics and protects against environmental degradation. Optimized liposomal formulations prepared from phospholipon 90H and DMPG (1:1 ratio) demonstrate exceptional performance, with particle sizes of approximately 234 nm, zeta potential of -30.9 mV, and polydispersity index of 0.35, indicating stable, monodisperse systems [9].
The dissolution profile of liposomal RA (LE1 formulation) shows dramatic improvement compared to free RA, with approximately 99% of loaded carvacrol and 88% of RA released within 25 minutes. This represents a 2.3-3.3-fold increase in dissolution rate compared to non-encapsulated RA. The encapsulation efficiency exceeds 85% for both compounds when extracted from oregano, demonstrating the versatility of liposomal systems for complex plant extracts [9].
Stability studies under ICH-recommended storage conditions (25°C ± 2°C; 60% ± 5% RH) confirm that liposomal encapsulation significantly enhances RA shelf-life. After 12 months storage, liposomal RA retains >90% initial concentration, while non-encapsulated controls degrade to <70% under identical conditions. This stabilization effect derives from both physical barrier protection and reduction of molecular mobility within the lipid bilayer [9].
Oil-Based Macerates: Extraction and stabilization of RA directly into edible oils provides a solvent-free alternative for nutraceutical and cosmetic applications. While extraction efficiency is lower than with alcoholic solvents (approximately 7.1 mg/g sage versus 9.3-10.1 mg/g with methanol), the resulting oil macerates demonstrate superior RA stability, retaining >85% initial concentration after 6 months storage. The lipophilic environment protects against hydrolytic degradation while providing direct formulation applicability [5].
Solid Dispersion Systems: Though not directly documented in the search results, based on RA solubility behavior, solid dispersions with hydrophilic carriers could potentially enhance dissolution rate through amorphization and increased surface area. Such systems would likely utilize polymers with complementary hydrogen bonding capacity to stabilize the amorphous state.
Nanostructured Lipid Carriers (NLCs): Advanced lipid-based systems including NLCs and SLNs (solid lipid nanoparticles) provide alternative encapsulation strategies that combine high loading capacity with improved chemical stability. These systems particularly suit topical applications where controlled release and enhanced skin penetration are desirable [10].
Principle: This protocol describes the shake-flask method for determining this compound solubility in pure and binary solvent systems across temperature ranges relevant to pharmaceutical processing and storage.
Materials and Equipment:
Procedure:
Calculation: Solubility (mg/mL) = (HPLC peak area - intercept) / slope × dilution factor
Validation:
Principle: This protocol provides guidelines for assessing RA stability under accelerated storage conditions to predict shelf-life and identify degradation pathways in liquid formulations.
Materials and Equipment:
Procedure:
Kinetic Analysis:
Data Interpretation:
The comprehensive solubility and stability data presented in these Application Notes provide a robust foundation for rational development of RA-containing pharmaceuticals. The solubility parameter approach enables predictive selection of extraction and purification solvents, while detailed kinetic studies inform appropriate storage conditions and formulation strategies. The pronounced pH-dependent degradation necessitates protective approaches for oral delivery, while temperature sensitivity mandates controlled storage throughout the product lifecycle.
Liposomal encapsulation represents the most promising approach for simultaneously enhancing RA solubility and stability, with documented success in improving dissolution rates 2.3-3.3-fold and extending shelf-life beyond 12 months. Future research directions should focus on advanced nanocarrier systems including polymeric nanoparticles and micellar formulations, which may offer additional stabilization and targeting capabilities. Additionally, systematic investigation of solid dispersion systems could provide alternative approaches for oral dosage form development.
The documented batch-to-batch variability in commercial products underscores the need for robust quality control protocols that monitor both RA content and degradation products throughout shelf-life. Furthermore, the conversion of RA to caffeic acid in certain formulations warrants consideration of both compounds in efficacy assessments, as this transformation may alter biological activity. Implementation of the standardized protocols provided herein will enhance reproducibility and comparability across RA pharmaceutical development programs.
Q1: What are the most critical factors to optimize for improving RA yield? The most critical factors are solvent composition and extraction time/temperature.
Q2: My RA has low solubility and permeability, limiting its application. How can this be resolved? Formulating RA with cyclodextrins (CDs), particularly hydroxypropyl-γ-cyclodextrin (HP-γ-CD), is a highly effective strategy.
Q3: Are there more sustainable ("greener") extraction methods that do not compromise yield? Yes, several efficient and environmentally friendly techniques are available:
| Problem Area | Possible Cause | Suggested Solution |
|---|---|---|
| Solvent System | Inefficient solvent polarity; No acid modifier | Use acidified aqueous ethanol (e.g., 70:29:1, EtOH:H₂O:HCl) [1]. For scCO₂, add 15% ethanol as a polar co-solvent [5]. |
| Extraction Parameters | Excessive temperature causing degradation; Insufficient extraction time | For SWE, keep temperature ≤100°C to prevent thermal degradation [2]. Adhere to optimized times: 5 min for MAE, 15 min for HRE [1]. |
| Plant Material | Low RA content in source; Poor particle size/pre-treatment | Source from known high-RA plants (e.g., Melissa officinalis, Rosmarinus officinalis) [2] [5]. Crush leaves to ~2 cm; consider NaCl addition (5%) in hydrodistillation to improve yield [7]. |
| Post-Extraction | Low solubility of final product limiting bioavailability | Employ cyclodextrin complexation, preferably with HP-γ-CD, to dramatically increase solubility and permeability [3] [4]. |
| Method Selection | Reliance on conventional, low-yield methods | Adopt advanced techniques: SWE, scCO₂, or UAE for higher efficiency and lower environmental impact [2] [5] [6]. |
For researchers looking to implement these solutions, here are detailed methodologies for two highly effective techniques.
Protocol 1: High-Efficiency Solvent Extraction from Lamiaceae Herbs This method provides a single, effective protocol for various plants like lemon balm, sage, and rosemary [1].
Protocol 2: Enhancing Bioavailability via Cyclodextrin Complexation This protocol tackles the challenge of RA's poor solubility and permeability [4].
The following diagrams outline a systematic troubleshooting approach and a key solubility-enhancement protocol.
Systematic Troubleshooting for Low RA Yield
Cyclodextrin Complexation to Enhance RA Solubility
Beyond extraction, metabolic engineering presents a forward-looking solution to the inherent limitations of plant-based extraction, such as low natural abundance and fluctuating quality [8]. By engineering microbial cell factories (e.g., E. coli or S. cerevisiae) to produce RA, this strategy can ensure high, consistent yields, reduce production costs, and align with green manufacturing principles, potentially revolutionizing the supply of RA for pharmaceutical applications [8].
The stability of rosmarinic acid is influenced by several key factors, summarized in the table below.
| Factor | Effect on Stability | Key Findings & Evidence |
|---|---|---|
| Solvent System | Higher stability in hydroethanolic solutions vs. pure aqueous systems. | RA in hydroethanolic sage tincture showed good stability over 24 months, while stability in aqueous solutions was poorer [1]. |
| Storage Temperature | Lower temperatures generally improve stability; degradation accelerates under high heat. | RA degrades rapidly in organic solutions at high temperatures [2]. Long-term (25°C) and intermediate (30°C) conditions are preferable to accelerated (40°C) testing conditions [1]. |
| pH | Highly acidic environments significantly reduce stability; neutral to slightly alkaline pH may be better. | An acidic medium (pH=2.5) decreased RA stability by ≥50% during in-vitro digestion. Temperature (37°C) and a slightly alkaline medium (pH=7.5) did not notably affect stability [3]. |
| Light Exposure | Direct light, particularly UV, induces isomerization. | Exposure to daylight causes RA to isomerize. It degrades rapidly under different lighting conditions, leading to the formation of its cis-isomer [2]. |
| Long-Term Storage | Concentration can decrease significantly over time, even in closed containers at ambient temperature. | A study of six Lamiaceae tinctures showed a significant decrease in RA concentration during 6 months of storage in closed amber glass at room temperature [4]. |
Here are detailed methodologies from research studies that you can adapt to evaluate the stability of this compound in your own solutions.
This method is adapted from a study investigating the stability of RA in various herbal tinctures [4].
This protocol is based on a study that systematically tested the stability of pure trans-RA under stress conditions [2].
| Question | Answer |
|---|---|
| Why does the concentration of my RA solution drop over time? | This is expected. Studies show RA degrades during storage. One proven degradation pathway is the conversion of RA to caffeic acid [4]. It can also isomerize from the natural trans-form to the cis-form upon exposure to light and heat [2]. |
| My RA solution is unstable even when I protect it from light. What else could be wrong? | The solvent is a primary suspect. RA stability is significantly better in hydroethanolic solutions compared to purely aqueous ones [1]. Check your solvent composition. |
| How does pH affect RA during biological assays? | If your experiment involves simulating biological conditions, be aware that the highly acidic environment of the stomach (pH ~2.5) can destroy over 50% of RA [3]. |
| What is the best way to store my RA stock solution? | For maximum stability, store your solutions in dark conditions (amber glass or wrapped in foil), at low temperatures (e.g., -20°C), in a hydroethanolic solvent (e.g., 50% ethanol), and ensure the pH is neutral to slightly alkaline [1] [3] [2]. |
The following diagram synthesizes the key recommendations into a logical workflow for stabilizing this compound in your experiments.
This guide helps you diagnose and solve common problems related to rosmarinic acid (RA) instability during experiments and storage.
| Problem | Possible Cause | Recommended Solution | Key References |
|---|---|---|---|
| Rapid decrease in RA concentration in solvent extracts | Instability in organic solvents (e.g., methanol, ethanol), especially with aqueous mixtures [1]. | Switch to a more stable extraction medium like edible oil; use high-purity alcohols and minimize storage time in solvent [1]. | [1] |
| Compound degradation during storage | Exposure to light, oxygen, or elevated temperatures [1]. | Store extracts in darkness and cold (e.g., 4°C or lower); use inert gas (N₂) to blanket solutions; add antioxidants if compatible [1]. | [1] |
| Low extraction yield from plant material | Inefficient solvent or method does not match the compound's polarity [1]. | For RA, use 70% ethanol or 70% methanol via ultrasound-assisted extraction (UAE). For carnosic acid, use pure ethanol or methanol [1]. | [1] |
| Unexpected degradation in final product (e.g., fortified food) | Interaction with other components (e.g., proteins, metals) in a complex matrix [2]. | Assess product formulation; consider encapsulation to shield RA from the environment. In fermented milk, RA was stable over 28 days at 4°C [2]. | [2] |
FAQ 1: What is the most stable medium for storing this compound? Recent research indicates that edible oil is an excellent medium for stabilizing this compound. One study found that RA was "very stable" in oil macerates and various organic solvents, degrading significantly only in aqueous extracts [1].
FAQ 2: Which solvents provide the highest extraction yield for RA from plant material? According to a 2025 study, 70% ethanol and 70% methanol are the most effective solvents for extracting RA from sage, yielding between 19.16 and 20.24 mg per gram of plant material [1].
FAQ 3: Does this compound remain active and stable in functional food applications? Yes, evidence supports its stability. A 2025 study on fermented milk showed that RA not only remained stable over a 28-day refrigerated storage period but also enhanced the product's antioxidant activity and positively modulated the metabolic profile of the fermented milk [2].
This protocol is adapted from a recent study to evaluate the stability of RA in different solvents [1].
1. Objective: To determine the degradation kinetics and half-life of this compound in various extraction solvents.
2. Materials:
3. Methodology: * Sample Preparation: Prepare RA extracts using your standard method or the recommended solvents above. Filter all samples (e.g., 0.45 µm filter) before HPLC analysis. * Forced Degradation Study: Aliquot each sample into multiple vials. Store these vials under different stress conditions: * Dark & Cold: 4°C (control) * Elevated Temperature: e.g., 40°C, 60°C * Light Exposure: Expose to ambient laboratory light or a controlled light source. * Long-Term Stability: Store samples at 4°C in the dark to simulate real-world storage conditions. * Sampling & Analysis: At predetermined time intervals (e.g., days 0, 7, 14, 28, 60), withdraw samples and analyze them via HPLC to quantify the remaining RA concentration. * Data Analysis: Plot the remaining RA concentration over time for each condition. Fit the data to kinetic models (e.g., zero-order, first-order, second-order) to determine the degradation rate constant (k) and calculate the half-life (t₁/₂).
The workflow for this stability assessment experiment is summarized in the following diagram:
RA Stability Assessment Workflow
The table below summarizes key parameters from established HPLC methods for your easy reference and comparison.
| Parameter | Method 1: Simultaneous Quantification [1] | Method 2: Plant Extract Analysis [2] | Method 3: Gradient Elution [3] |
|---|---|---|---|
| Column | Phenomenex Luna C18 (4.6 × 250 mm, 5 µm) [1] | C18 Column | Supelcosil LC-18 (250 cm × 4.6 mm, 5 µm) [3] |
| Mobile Phase | Methanol : 0.1% Formic Acid (60:40) [1] | Acetonitrile : 0.1% Trifluoroacetic Acid [3] | Acetonitrile (A) & 0.1% Trifluoroacetic Acid (B) [3] |
| Elution Mode | Isocratic [1] | Gradient [3] | Gradient [3] |
| Flow Rate | 1.0 mL/min [1] | Information missing | 0.8 mL/min [3] |
| Column Temperature | Optimized (via BBD) [1] | Information missing | 40 °C [3] |
| Detection Wavelength | Implied by context | 280 and 320 nm [3] | 280 and 320 nm [3] |
| Injection Volume | Information missing | Information missing | 20 µL [3] |
| Retention Time | Reported for both analytes | Information missing | ~18 minutes [3] |
Here are answers to specific issues users might encounter during their RA HPLC experiments.
Q1: How can I reduce peak tailing and improve peak shape for Rosmarinic Acid?
Q2: What should I do if the retention time of RA is inconsistent or drifts?
Q3: How can I improve the separation resolution between RA and other compounds?
Q4: My method lacks sensitivity. How can I lower the detection limit for RA?
For a method to be reliable, it should be validated. The table below shows key performance metrics from a rigorously validated study.
| Validation Parameter | Result for this compound [1] |
|---|---|
| Linearity Range | 2 - 10 µg/mL |
| Correlation Coefficient (R²) | 0.999 |
| Limit of Detection (LOD) | 0.35 µg/mL |
| Limit of Quantification (LOQ) | 1.07 µg/mL |
| Precision (%RSD) | < 2% |
| Recovery (in matrices) | 96.2 - 102.1% |
The following diagram outlines a systematic workflow for developing and troubleshooting your RA HPLC method, incorporating principles from the search results.
For full reproducibility, here are detailed protocols for critical experiments cited in this guide.
Protocol: HPLC Analysis of this compound in Plant Extracts (Based on [3])
Protocol: Method Validation for Precision and Recovery (Based on [3] [4])
Q1: What are the most effective and modern excipients for improving the water solubility of Rosmarinic Acid (RA)? Modern excipients focus on forming inclusion complexes or nano-encapsulation. The most effective ones include:
Q2: My RA precipitation experiments are inconsistent. What factors should I check in my solvent system? Inconsistent precipitation often relates to solvent polarity and temperature. Key factors to check:
Q3: How can I predict the best solvent system for extracting and purifying RA from a complex herbal mixture? Computational models can save time and resources:
Possible Causes and Solutions:
Cause: Inherent low aqueous solubility of RA. Solution: Employ solubilizing agents.
Cause: Suboptimal solvent for extraction or formulation. Solution: Select solvents based on solubility parameters.
Possible Causes and Solutions:
Cause: Poor permeability across biological membranes. Solution: Use permeability enhancers.
Cause: Rapid metabolism and clearance. Solution: Utilize nano-encapsulation for controlled release and protection.
| Enhancement Agent | Solubility of RA (mg/mL) | Increase (Fold) | Key Improved Properties | Method & Ratio |
|---|---|---|---|---|
| HP-γ-CD [1] [2] | 194.35 | ~33x | Solubility, permeability, antioxidant activity, cholinesterase inhibition | Solvent Evaporation (1:1 mass ratio) |
| HP-β-CD [1] [2] | 179.84 | ~31x | Solubility, permeability, antioxidant activity, cholinesterase inhibition | Solvent Evaporation (1:1 mass ratio) |
| HP-α-CD [1] [2] | 113.03 | ~19x | Solubility, permeability, antioxidant activity, cholinesterase inhibition | Solvent Evaporation (1:1 mass ratio) |
| Soy Protein Isolate [9] | Information Not Provided | Information Not Provided | Lipid solubility (23.75x increase), bio-accessibility (41.55% increase) | Covalent Binding |
| Se-TiO2-GO NPs [4] | Information Not Provided | Information Not Provided | Anticancer efficacy, cellular uptake (high encapsulation efficiency) | Nanocomplex formation |
| Solvent System | Molar Fraction of Organic Solvent | Temperature Range (K) | Solubility Trend |
|---|---|---|---|
| Water | 0 | 293.2 - 318.2 | Lowest solubility, increases with temperature |
| Methanol | 1.0 | 293.2 - 318.2 | High solubility, increases with temperature |
| Ethanol | 1.0 | 293.2 - 318.2 | High solubility, increases with temperature |
| Water + Ethanol | 0.1 - 0.9 | 293.2 - 318.2 | Solubility increases with organic solvent fraction and temperature |
| Water + Methanol | 0.1 - 0.9 | 293.2 - 318.2 | Solubility increases with organic solvent fraction and temperature |
Objective: To prepare a solid system of RA with cyclodextrins (HP-α-CD, HP-β-CD, HP-γ-CD) to enhance water solubility and dissolution rate.
Materials:
Method:
The workflow is straightforward, as shown below.
Validation:
Objective: To solubilize the hydrophobic components of Rosemary Extract (RE) in an aqueous solution using surfactant micelles.
Materials:
Method:
Validation:
1. Parallel Artificial Membrane Permeability Assay (PAMPA) This assay is used to predict passive gastrointestinal permeability [1] [2]. The system uses an artificial membrane on a filter support, separating a donor plate (with the RA sample at a specific pH simulating the GIT) from an acceptor plate. After incubation, the concentration of RA that permeates to the acceptor side is analyzed (e.g., by HPLC) to calculate the apparent permeability coefficient (Papp). An increase in Papp for RA-CD complexes indicates improved permeability.
2. Characterization of Inclusion Complexes To confirm the successful formation of an inclusion complex between RA and cyclodextrins, a multi-technique approach is employed [2] [10] [6]:
The choice of solvent significantly impacts the yield of Rosmarinic Acid. The following table summarizes data from experimental studies for easy comparison.
| Solvent System | Target Compound | Extraction Efficiency (Yield) | Key Advantages / Notes |
|---|---|---|---|
| 70% Ethanol | RA | 19.16 - 20.24 mg/g sage [1] | High efficiency for RA; considered a GRAS (Generally Recognized as Safe) solvent [2]. |
| 70% Methanol | RA | 19.16 - 20.24 mg/g sage [1] | High efficiency for RA, similar to 70% Ethanol. |
| Ethanol (Absolute) | Carnosic Acid | 9.3 - 10.1 mg/g sage [1] | High efficiency for Carnosic Acid. |
| Methanol (Absolute) | Carnosic Acid | 9.3 - 10.1 mg/g sage [1] | High efficiency for Carnosic Acid. |
| Chloroform-Ethyl Acetate (70:30) | RA | N/A (Used for fractionation) | Produced the lowest solvation free energy for RA in a computational model, ideal for Solid Phase Extraction (SPE) [3]. |
| Edible Oil (e.g., Linseed) | RA / Carnosic Acid | RA: Lower than 70% EtOH/MeOH; Carnosic Acid: 7.10 mg/g sage [1] | "Green" solvent; extracts are safe for cosmetics/food; superior stability for Carnosic Acid vs. organic solvents [1]. |
This is a conventional method suitable for initial extraction using safe solvents [2] [3].
This protocol purifies and concentrates RA from a crude extract based on computational solvent selection [3].
PLE uses high temperature and pressure for fast, efficient extraction [4].
To visualize the decision process for selecting and troubleshooting an extraction method, this flowchart outlines the key considerations:
Issue: Low Extraction Yield of RA
Issue: Rapid Degradation of Compounds in Extract
Issue: Solvent Residue in Final Product for Consumer Applications
Issue: Poor Selectivity and Purity
The table below summarizes the main instability challenges for rosmarinic acid and potential solutions identified in recent research.
| Challenge Area | Specific Instability Issue | Proposed Solution/Stabilizing Factor | Key Findings & Quantitative Data |
|---|---|---|---|
| Formulation & Solvent [1] | Degradation in liquid herbal medicinal products (HMPs). | Use hydroethanolic solvents over purely aqueous ones. | This compound stability was better in hydroethanolic solutions. In one sage tincture, 97.1% of the initial RA content remained after 24 months in long-term storage [1]. |
| Photostability [2] | Degradation under UV radiation in sunscreen formulations. | Association with specific UV filters. | Adding RA (0.1% w/w) to a sunscreen base improved the initial Sun Protection Factor (SPF). However, RA at this concentration was not sufficient to prevent the photodegradation of the UV filter mixture itself [2]. |
| Chemical & Oxidative Stability [3] | Oxidation of other compounds (e.g., myofibrillar proteins in food science). | Use of RA as a protective antioxidant. | RA effectively donated hydrogen atoms to peroxyl radicals, forming a stable radical itself. It significantly counteracted hemoglobin-mediated oxidation, protecting protein structures [3]. |
While full protocols are not available, here are methodological insights from the research that can inform your experimental design.
Based on the gathered information, the following diagram outlines a logical workflow for troubleshooting this compound instability in a product development setting.
The information from this search provides a strong foundation but is not exhaustive. To build a comprehensive technical support center, you may need to:
| Issue Category | Specific Problem | Possible Causes & Mechanisms | Proposed Solutions & Method Adjustments |
|---|
| Chromatographic Separation | Poor resolution, peak tailing, or co-elution [1] | - Inefficient mobile phase [1]
For complex problems, a systematic approach to method development and validation is crucial. The following workflow outlines a robust procedure for establishing a reliable RA analysis method.
Q1: What is the most common source of interference when analyzing RA in biological samples? The most common interferences come from the matrix itself—endogenous compounds in plasma, urine, or tissue homogenates. These can co-extract with RA and co-elute, causing inaccurate quantification. A thorough sample cleanup and a chromatographic method that provides baseline separation are critical. Using a Quality-by-Design (QbD) approach for method development can help identify and control these sources of variation [1].
Q2: How can I improve the stability of RA in my standard solutions and during extraction? RA can degrade under extreme pH, light, or in the presence of oxidants [1]. To enhance stability:
Q3: My extraction yield from rosemary is low. What are modern, greener alternatives? Traditional hydroalcoholic extraction can be inefficient. A modern and greener alternative is Ultrasound-Assisted Extraction (UAE) using Natural Deep Eutectic Solvents (NADES). A specific NADES of lactic acid and ethylene glycol has been shown to increase RA yield by 127–160% compared to conventional 70% ethanol. This method is also more environmentally friendly [4].
The stability and purity of rosmarinic acid (RA) are influenced by several factors during handling, processing, and storage. The main challenges are summarized below.
| Challenge Factor | Key Findings | Experimental Evidence / Conditions |
|---|---|---|
| Light Exposure | Rapid isomerization from trans-RA to cis-RA; formation of unique degradation products [1] [2]. | Study in ethanolic solution; isomerization observed under different lighting conditions [2]. |
| Temperature | Increased degradation at higher temperatures [1] [3]. Thermal degradation observed during extraction at 150°C [3]. | Degradation study in ethanolic solutions at different temperatures [1]. Subcritical water extraction at 150°C reduced RA content by up to 20% [3]. |
| pH & Solvent | Stability and extraction efficiency are pH and solvent-dependent [4] [2]. Content reduction in pure ethanol/methanol after 24 hours [2]. | Liquid-liquid extraction showed optimal RA recovery from water at pH 2-4 [4]. |
| Oxidation | Sensitive to air oxygen; degradation leads to oxidized products [2]. | General observation of sensitivity to air oxygen [2]. |
Accurate quantification and purity analysis are essential. High-Performance Liquid Chromatography (HPLC) is the standard method, with specific protocols below.
This protocol is suitable for determining RA content in plant extracts or purified samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is useful for detecting degradation products like cis-RA.
Here are methodologies for purifying RA and stabilizing it against degradation.
This method can yield RA with purity over 92%.
This workflow diagram outlines the key decision points for analyzing and troubleshooting this compound purity in the lab.
Q1: Why does my RA sample show a second, smaller peak next to the main one on my HPLC chromatogram? This is a classic sign of photo-isomerization. The main peak is likely the active trans-RA, while the smaller peak is its degradation product, cis-RA, formed upon exposure to light [2]. Re-purify the sample and ensure all steps are performed with light protection.
Q2: I am getting low recovery of RA from my plant material. How can I improve my extraction yield? Consider using Subcritical Water Extraction (SWE) as a green and efficient alternative. SWE at 100°C has been shown to be as effective as 50% ethanol for extracting RA from lemon balm, without using organic solvents [3]. Note that higher temperatures (e.g., 150°C) can cause thermal degradation [3].
Q3: My purified RA seems to degrade over time in solution. What are the best storage conditions?
Q4: Are there any advanced production methods that could provide more consistent RA purity? Yes, metabolic engineering is an emerging strategy. By engineering microbial cell factories (like E. coli or yeast) to produce RA, it is possible to achieve higher yields and more consistent purity, overcoming the variability associated with plant extraction [6].
For researchers, the specific experimental conditions and results from key studies are critical. The table below outlines the methodologies and findings that provide evidence for the comparative activities of these compounds.
| Study Focus | Experimental Model & Protocol | Key Findings & Quantitative Results |
|---|
| Anti-inflammatory Activity [1] | Model: Carrageenan-induced pleurisy in rats. Protocol: Compounds administered intraperitoneally (i.p.) 30 min before carrageenan injection. Exudate analyzed 4 hours post-injection. | - Caffeic Acid (10 mg/kg): 92.9% reduction in leukocyte migration.
The biological effects of RosA and CA are mediated through their interaction with specific molecular pathways. The diagrams below summarize the key mechanisms highlighted in the research.
A key consideration for drug development is the absorption and distribution of these compounds.
The table below summarizes the rosmarinic acid (RA) content found in various Lamiaceae species, as reported in scientific literature.
| Species | This compound Content (mg/g Dry Weight) | Citation |
|---|---|---|
| Mentha spicata (Spearmint) | 58.5 | [1] [2] |
| Melissa officinalis (Lemon Balm) | 39.8 | [2] |
| Salvia officinalis (Common Sage) | 29.6 | [2] |
| Mentha longifolia | 27.5 | [2] |
| Mentha piperita (Peppermint) | 24.6 | [2] |
| Thymus citriodorous | 21.8 | [2] |
| Salvia virgata | 13.9 | [2] |
| Perovskia artemisoides | 11.5 | [2] |
| Rosmarinus officinalis (Rosemary) | 7.2 | [2] |
| Origanum vulgare (Oregano) | 5.4 | [2] |
| Zataria multiflora | 4.8 | [2] |
| Thymus vulgaris (Thyme) | 3.7 | [2] |
| Nepetoideae Subfamily (76 species) | 0.01 - 9.30 (range) | [3] |
| Satureja hortensis (Summer Savory) | Up to 84.3 (in commercial herb extracts) | [3] |
A comprehensive study of 96 Lamiaceae taxa confirmed that This compound is consistently present in all species of the subfamily Nepetoideae, but is generally absent from the subfamily Lamioideae [3]. The data shows that Mentha spicata is a particularly outstanding source of RA [1] [2].
The comparative data presented relies on robust chromatographic techniques. Here are the detailed methodologies from key studies.
This method was used to generate the primary quantitative data in the table above [2].
This method was employed in a large-scale screening of 96 Lamiaceae taxa [3].
An optimized protocol for efficient RA extraction from Melissa officinalis achieved a 96% yield, which is valuable for industrial applications [4].
This workflow illustrates the key steps for high-yield RA extraction:
The strong interest in quantifying RA sources is driven by its broad and potent bioactivities, which are highly relevant to drug development.
| Compound / Extract | Target Enzyme | IC₅₀ Value (μg/mL) | Significance / Notes |
|---|---|---|---|
| Rosmarinic Acid | Pancreatic Lipase (PL) | 48.213 ± 2.490 [1] | Significant inhibitory effect [1] |
| Cholesterol Esterase (CE) | 21.941 ± 3.785 [1] | Significant inhibitory effect [1] | |
| β-Sitosterol | Pancreatic Lipase (PL) | 41.698 ± 1.982 [1] | Slightly more potent than this compound against PL [1] |
| Cholesterol Esterase (CE) | 14.249 ± 1.209 [1] | Slightly more potent than this compound against CE [1] | |
| Ethyl Acetate Subextract (TOE) | Pancreatic Lipase (PL) | 47.577 ± 0.931 [1] | High activity; the extract from which this compound was isolated [1] |
| Cholesterol Esterase (CE) | 12.443 ± 1.233 [1] | High activity [1] | |
| Orlistat (Pharmaceutical Standard) | Pancreatic Lipase (PL) | Not explicitly stated, but significantly more potent than all tested substances [1] | Used as a positive control for the experiments [1] |
The data in the table above was generated using the following key methodologies [1]:
Beyond metabolic enzymes, this compound inhibits the NF-κB signaling pathway, a key driver of inflammation and cancer. The diagram below illustrates this mechanism, based on a 2025 study of its effect on colorectal cancer cells [2].
Diagram: this compound inhibits the NF-κB pathway by binding IKKβ, preventing expression of pro-survival genes.
The experimental evidence for this mechanism includes [2]:
| Antioxidant | Type | Concentration (ppm) | Induction Period (h) | Reference |
|---|---|---|---|---|
| Control (No antioxidant) | - | 0 | 2.05 | [1] |
| Rosmarinic Acid | Natural | 3000 | 7.21 | [1] |
| Propyl Gallate (PG) | Synthetic | 3000 | 9.89 | [1] |
| Butylated Hydroxyanisole (BHA) | Synthetic | 3000 | 6.21 | [1] |
| Butylated Hydroxytoluene (BHT) | Synthetic | 3000 | 4.12 | [1] |
| Tert-Butylhydroquinone (TBHQ) | Synthetic | 3000 | 6.75 | [1] |
Experimental Protocol for Biodiesel Study [1]: The oxidative stability of biodiesel from Tilapia oil was assessed using the Rancimat method (ASTM D7545). Samples were mixed with antioxidants at 3000 ppm, heated to 110°C, and air was passed through. The induction period (IP), which measures resistance to oxidation, was determined by detecting volatile acids released upon degradation. A longer IP indicates better antioxidant performance.
A significant challenge for this compound in therapeutic applications is its low oral bioavailability, which has been recorded at only about 1.57% in rats [2]. This limits its efficacy in drug development. Research has focused on structural modification to create prodrugs, with promising results:
Bioavailability of this compound and Its Esters in Rat Studies [2]
| Compound | Alkyl Chain Length | Relative Bioavailability |
|---|---|---|
| This compound (RA) | - | 1.57% (Baseline) |
| RA Methyl Ester | C1 | ~4x increase |
| RA Butyl Ester | C4 | ~6.7x increase (10.52%) |
Experimental Protocol for Bioavailability Study [2]: RA and its ester derivatives were administered orally to rats. Blood samples were collected at regular time intervals. The concentration of RA and its metabolites in the plasma was quantified using UHPLC-MS/MS. Pharmacokinetic parameters, including bioavailability (the fraction of the administered dose that reaches systemic circulation), were calculated from the plasma concentration-time curves.
The following diagram illustrates this strategic approach to enhancing bioavailability and its therapeutic impact:
Beyond direct antioxidant capacity, RA exhibits multifaceted mechanisms that are highly relevant for drug development, particularly in anti-cancer and anti-inflammatory applications. The diagram below maps its proposed anti-cancer signaling pathways in triple-negative breast cancer (TNBC) cells:
Experimental Protocols for Cellular Studies:
The table below summarizes the key experimental data comparing RA levels in M. spicata and R. officinalis.
| Plant Species | Common Name | This compound Content (mg/g Dry Weight) | Notes | Source |
|---|---|---|---|---|
| Mentha spicata | Spearmint | 58.5 | Highest among 29 tested Lamiaceae species; considered a "new source" of RA. | [1] [2] [3] |
| Mentha spicata (Novel Clones) | Spearmint | Up to 122 | From selectively bred clones; represents a potentially commercial source. | [4] |
| Rosmarinus officinalis | Rosemary | 7.2 | Lower than many other species in the same study, despite being the namesake. | [2] |
The comparative data is derived from rigorous, standardized laboratory methods. Here is a detailed overview of a typical High-Performance Liquid Chromatographic (HPLC) protocol used in these studies.
The workflow for a study investigating the anti-inflammatory properties of a M. spicata extract is summarized in the diagram below.
The high RA content in M. spicata translates to significant and well-documented biological activities.
Rosmarinic acid (RA) exhibits its therapeutic effects through multiple biological pathways. The table below summarizes the primary mechanisms validated by recent experimental studies.
| Mechanism of Action | Biological Effect | Experimental Model (Citation) |
|---|---|---|
| Activation of Nrf2/ARE Pathway | Activates antioxidant response element (ARE) genes, inhibiting vascular smooth muscle cell (VSMC) proliferation and migration. [1] | Rat VSMCs (in vitro), Rat carotid artery injury model (in vivo) [1] |
| Inhibition of TGF-β/Smad Signaling | Attenuates expression of profibrotic genes (collagen, α-SMA), reducing organ fibrosis. [2] | Experimental animal models of liver, kidney, heart, and lung fibrosis. [2] |
| Activation of PI3K/AKT Pathway | Reduces oxidative stress and cell apoptosis; alleviates atherosclerosis. [3] | Human Umbilical Vein Endothelial Cells (HUVECs), High-fat diet-induced AS mice. [3] |
| PPAR-γ Agonism | Enhances glucose metabolism and demonstrates antidiabetic activity. [4] | 3T3-L1 adipocytes (in vitro), Molecular docking and dynamic simulation. [4] |
| Antioxidant & Anti-inflammatory | Scavenges free radicals, inhibits pro-inflammatory cytokine production (e.g., IL-6, TNF-α). [5] | Various in vitro assays and in vivo models of arthritis, colitis, etc. [5] |
The following tables provide quantitative data comparing the efficacy of this compound against other compounds in various biological activities.
Table 1: Neuroprotective Efficacy in Rat Cerebellar Granule Neurons (CGNs) [6]
| Stressor Inducing Cell Death | This compound (Effective Conc.) | Carnosic Acid (Effective Conc.) | Efficacy Notes |
|---|---|---|---|
| Nitrosative Stress (Sodium Nitroprusside) | 50-100 µM | 10-20 µM | Both effective; carnosic acid more potent. |
| Excitotoxicity (Glutamate/Glycine) | 20-50 µM | Not protective | RA uniquely protective. |
| Apoptosis (Low Potassium 5K) | Not protective | 10 µM | Carnosic acid uniquely protective via PI3K pathway. |
Table 2: Antioxidant Performance in Omega-3 Oil Preservation [7]
| Antioxidant Compound | Classification | Relative Efficacy |
|---|---|---|
| This compound | Natural Polyphenol | Superior to α-tocopherol and synthetic antioxidants (BHT, BHA, TBHQ). |
| Carnosic Acid | Natural Polyphenol | Superior to α-tocopherol and synthetic antioxidants. |
| Myricetin | Natural Flavonol | Superior to α-tocopherol and synthetic antioxidants. |
| α-Tocopherol | Natural (Vitamin E) | Benchmark, less effective than the top natural phenols. |
| TBHQ | Synthetic Antioxidant | Less effective than top natural phenols. |
Table 3: Frying Oil Stabilization (Polar vs. Non-Polar Antioxidants) [8]
| Antioxidant Added to Soybean Oil | Performance in Suppressing Oil Degradation During Deep Frying |
|---|---|
| Polar this compound (RA) | Performed better than non-polar carnosic acid (CA) and synthetic TBHQ. |
| Non-polar Carnosic Acid (CA) | Less effective than polar RA. |
| Synthetic TBHQ | Less effective than rosemary-based antioxidants. |
For researchers looking to validate these mechanisms, here are detailed methodologies from key studies.
1. Protocol: Neuroprotection Assay in Primary Neurons [6]
2. Protocol: Tau Aggregation Inhibition Assay [9]
3. Protocol: Analytical Method for Quantifying RA and Related Compounds [10]
The following diagrams, generated using Dot language, illustrate the key signaling pathways through which this compound exerts its documented effects.
Diagram 1: Key signaling pathways activated by this compound, showing its multi-target mechanism of action across different disease contexts.
Diagram 2: Key pathways inhibited by this compound, illustrating its role in suppressing fibrosis and other pathological processes.
The experimental data confirms that this compound is a multifaceted natural product with a validated mechanism of action. Its ability to simultaneously modulate several key pathways—such as Nrf2 activation for antioxidant effects, TGF-β suppression for antifibrotic action, and PPAR-γ agonism for antidiabetic potential—makes it a compelling candidate for further drug development.
When comparing it to other antioxidants, RA shows superior performance in certain contexts, such as stabilizing frying oils, while in neuroprotection, its efficacy is complementary to other compounds like carnosic acid, suggesting potential for combination therapies.
The following tables summarize the concentration of rosmarinic acid found in different plants and their cultivars, based on high-performance liquid chromatography (HPLC) analyses.
Table 1: RA Content in Different Oregano (Origanum vulgare) Subspecies and Accessions This table compares RA levels in accessions from three subspecies grown under controlled conditions [1].
| Subspecies | Accession Name | This compound Content (mg/100 g Dry Weight) |
|---|---|---|
| virens | Ardabil | 1646.9 |
| virens | Khoy | 1211.8 |
| virens | Urmia | 1004.7 |
| gracile | Torbatejam | 933.6 |
| gracile | Marand | 852.3 |
| vulgare | Ghalb | 756.2 |
| vulgare | Arak | 659.6 |
Table 2: RA and Related Phenolics in Six Rosemary (Salvia rosmarinus) Cultivars This table shows the total phenolic content and the proportion of key compound classes in different cultivars. Note that hydroxycinnamic acid derivatives are predominantly this compound [2].
| Cultivar | Total Phenolics (mg/g DW) | Phenolic Diterpenes (mg/g DW) | Hydroxycinnamic Acid Derivatives (mg/g DW) | Flavonoids (mg/g DW) |
|---|---|---|---|---|
| Alba | 30.99 | 24.85 | 0.82 | 5.32 |
| Arp | 22.25 | 15.44 | 1.83 | 4.98 |
| Tuscan Blue | 22.35 | 14.91 | 1.08 | 6.36 |
| Roseus | 19.65 | 17.13 | 0.64 | 1.89 |
| Ginger | 17.35 | 14.55 | 0.23 | 1.72 |
| Gorizia | 15.30 | 12.00 | 0.38 | 2.92 |
Table 3: RA Content in Other Plant Species this compound is found in over 160 plant species, primarily from the Lamiaceae family [3].
| Plant Source | Family | Part Analyzed |
|---|---|---|
| Lemon Balm (Melissa officinalis L.) | Lamiaceae | Leaves |
| Sage (Salvia officinalis L.) | Lamiaceae | Leaves |
| Perilla (Perilla frutescens L.) | Lamiaceae | Fruits, Stems |
| Prunella (Prunella vulgaris L.) | Lamiaceae | Spikes |
| Thyme (Thymus vulgaris L.) | Lamiaceae | Leaves |
| Chia (Salvia hispanica L.) | Lamiaceae | Seeds |
| Peppermint (Mentha × piperita L.) | Lamiaceae | Leaves |
The quantitative data presented above were generated using standardized analytical techniques. Here are the detailed methodologies from the cited studies.
1. Plant Material Extraction
2. HPLC Analysis and Quantification This is the standard method for separating, identifying, and quantifying this compound in complex plant extracts.
3. Assessing Antioxidant Activity (Correlated with RA Content) The antioxidant capacity of extracts, which is strongly linked to RA content, is often evaluated using these assays [2] [1].
To help visualize the biological process and research methodology, the following diagrams outline the biosynthetic pathway of this compound and a generalized experimental workflow for its analysis.
Diagram 1: Simplified Biosynthetic Pathway of this compound in Plants. This chart illustrates how plants produce RA from two primary amino acid precursors. Key enzymes in the pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and the pivotal this compound Synthase (ROS1) that catalyzes the final esterification [6] [3].
Diagram 2: Generalized Experimental Workflow for RA Analysis from Plant Material. This flowchart outlines the key steps for extracting and analyzing this compound, from sample preparation to quantitative and functional assessment [4] [1].
| Activity Assessed | Experimental Model | Rosmarinic Acid (RA) | Methyl Rosmarinate (MR) | Key Findings & Comparative Efficacy |
|---|---|---|---|---|
| Enzyme Inhibition [1] [2] | In vitro enzyme assay (Tyrosinase) | IC₅₀: >0.28 mM (less potent) | IC₅₀: >0.28 mM (less potent) | MR > RA. Pedalitin was most potent (IC₅₀ 0.28 mM); both RA and MR were less effective but MR showed stronger inhibition. |
| Enzyme Inhibition [1] [2] | In vitro enzyme assay (α-glucosidase) | IC₅₀: >0.29 mM (less potent) | IC₅₀: >0.29 mM (less potent) | MR > RA. Pedalitin was most potent (IC₅₀ 0.29 mM); both RA and MR were less effective but MR showed stronger inhibition. |
| Anticancer Activity [3] | Cervical cancer cells (HeLa, SiHa); In vitro kinase assay | Inactive (No inhibition of S6K1) | Active (IC₅₀ for S6K1 inhibition not specified) | MR Only. MR identified as a novel S6K1 inhibitor; RA showed no such activity. MR induced autophagy and apoptosis. |
| Anticancer Activity [4] | Glioblastoma cells (U87, T98); Cell viability assay | Data not available in results | IC₅₀: ~15-30 µM (U87), ~13-26 µM (T98) | MR Active. MR significantly reduced cell viability and inhibited migration in GMB cell lines. |
| Anti-inflammatory Activity [5] | RAW 264.7 macrophages; LPS-induced NO production | Data not available in results | IC₅₀: 14.25 µM | MR Active. MR inhibited NO production and iNOS expression via suppression of NF-κB and induction of HO-1. |
| Anti-hypoxia Activity [6] | BALB/c mice in plateau field hypoxia model | Data not available in results | Active at 25-75 mg/kg | MR Active. MR activated BPGM in erythrocytes, increasing 2,3-BPG levels to enhance oxygen release. |
| Anti-fibrosis Activity [7] | In vivo (BLE-induced mouse model) & In vitro (L929 fibroblasts) | Active, but weaker than MR | Stronger activity than RA | MR > RA. MR showed stronger effects than RA in attenuating pulmonary fibrosis by inhibiting TGF-β1/Smad and MAPK pathways. |
| Antibacterial Activity [8] | Disk diffusion assay against S. aureus | Active | Enhanced activity compared to RA | MR > RA. Ester derivatives of RA showed improved antibacterial efficacy against Gram-positive bacteria. |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
Enzyme Inhibition Assays (Tyrosinase/α-glucosidase) [2]:
S6K1 Kinase Inhibition and Anticancer Activity (Cervical Cancer) [3]:
Anti-fibrosis Activity (Pulmonary Fibrosis) [7]:
Anti-hypoxia Activity (Plateau Field Hypoxia) [6]:
The superior activity of Methyl Rosmarinate in areas like cancer and fibrosis is linked to its ability to modulate specific cellular signaling pathways, as illustrated below.
This diagram shows how MR specifically inhibits the mTOR/S6K1 signaling pathway, a mechanism not shared by RA [3].
This diagram illustrates how MR exerts a stronger anti-fibrotic effect than RA by targeting the core TGF-β1 pathway [7].
For your research and development projects, focusing on methyl rosmarinate could be a more fruitful strategy, particularly for cancer, fibrosis, and conditions involving inflammatory or oxidative stress.
The table below summarizes key experimental findings on rosmarinic acid's synergistic effects with other compounds, highlighting its role as a chemosensitizer and functional ingredient.
| Combination Partner | Experimental Model | Key Synergistic Outcome | Quantitative Data & Proposed Mechanism | Reference |
|---|
| 5-Fluorouracil & Oxaliplatin | Six human colorectal cancer (CRC) cell lines (HCT116, HT29, etc.) | Chemosensitization; enhanced cytotoxicity | ► IC₅₀ Reduction: Co-treatment reduced IC₅₀ of chemo drugs by 30-50%. ► Mechanism: RA inhibited NF-κB signaling (reduced p65 phosphorylation), downregulated anti-apoptotic Bcl-2, and suppressed proliferation markers (cyclin D1, MYC). | [1] [2] | | Selenium-Titanium Dioxide-Graphene Oxide (Se-TiO₂-GO) Nanoparticles | PC3 & LNCaP prostate cancer cell lines; HFF-1 normal fibroblast cell line | Enhanced drug delivery & selective cancer cell death | ► Potency: RA@Se-TiO₂-GO IC₅₀ significantly lower than free RA. ► Selectivity: No toxicity to normal HFF-1 cells at cancer-toxic doses. ► Mechanism: Induced oxidative stress (increased ROS), reduced total antioxidant capacity, and promoted apoptosis (↑Bax expression, ↓Bcl-2 expression). | [3] | | Ribavirin | HeLa cells infected with Enterovirus A71 (EV-A71) | Combined antiviral & cytoprotective action | ► Viral Suppression: RA downregulated viral VP1 protein and RNA levels. ► Cytoprotection: Significantly preserved cell viability, maintained ATP levels, and reduced LDH release and IL-6 expression in infected cells. | [4] | | Lactiplantibacillus plantarum & Starter Cultures | Fermented milk | Enhanced probiotic viability & product functionality | ► Probiotic Viability: Significantly boosted bacterial survival. ► Antioxidant Capacity: Improved, especially at 0.03 g/100 mL. ► Metabolite Profile: Induced distinct alterations, yielding 80 differential metabolites (e.g., higher peptides/polyphenols). | [5] |
For researchers looking to replicate or build upon these studies, here are the detailed methodologies from the key synergistic studies.
This protocol is based on the study that demonstrated RA's synergy with 5-FU and oxaliplatin [2].
This protocol outlines the methods used to study RA's synergy with Ribavirin against Enterovirus A71 [4].
The synergistic effects of this compound are underpinned by its multi-targeted action on key cellular pathways. The diagram below visualizes the core mechanisms identified in the research.
The experimental data strongly supports this compound as a versatile synergistic agent. Its ability to act as a chemosensitizer in oncology by suppressing NF-κB-driven survival pathways is particularly promising for overcoming drug resistance [1] [2]. Furthermore, its context-dependent redox activity—acting as an antioxidant in healthy cells and a pro-oxidant in certain cancer cells—highlights a sophisticated mechanism that can be exploited therapeutically [6] [3].
For future research, the main challenge remains improving RA's bioavailability, which is being addressed through advanced delivery systems like nanoparticles [3] [2]. Its additional synergies in enhancing probiotic foods [5] and providing antiviral support [4] further underscore its potential across a broad spectrum of applications in drug development and functional food science.
Acute Toxic;Environmental Hazard